molecular formula C8H15NO2 B2501923 3-(2-Hydroxyethyl)azepan-2-one CAS No. 1006-84-4

3-(2-Hydroxyethyl)azepan-2-one

Cat. No.: B2501923
CAS No.: 1006-84-4
M. Wt: 157.213
InChI Key: DHWZAMMXRCXTET-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)azepan-2-one is a high-purity chemical compound of significant interest in organic synthesis and materials science research. This organonitrogen compound features a seven-membered azepan-2-one (caprolactam) ring system substituted with a 2-hydroxyethyl functional group at the 3-position. This unique structure makes it a valuable building block (synthon) for the development of more complex molecules, particularly in the synthesis of polymers and functionalized materials. Researchers utilize this compound as a key intermediate in the preparation of novel polyamide structures and other heterocyclic systems. Its molecular framework is also of interest in pharmaceutical research for constructing potential pharmacophores. This product is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-4-7-3-1-2-5-9-8(7)11/h7,10H,1-6H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWZAMMXRCXTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Hydroxyethyl)azepan-2-one CAS 1006-84-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(2-Hydroxyethyl)azepan-2-one (CAS 1006-84-4), a functionalized caprolactam derivative.[1] This document is structured for researchers in medicinal chemistry and polymer science, focusing on synthetic methodologies, physicochemical properties, and downstream applications.

CAS Registry Number: 1006-84-4 Chemical Family: Functionalized Lactams / Azepanones Synonyms:


-(2-Hydroxyethyl)caprolactam; 3-(2-Hydroxyethyl)-

-caprolactam[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

The compound is a seven-membered lactam ring substituted at the


-carbon (position 3) with a hydroxyethyl moiety.[1] Unlike the more common N-substituted derivatives (used widely in solvent applications), the C3-substitution pattern preserves the amide proton, allowing for distinct hydrogen-bonding motifs and polymerization capabilities.[1]
Structural Specifications
PropertyDetail
IUPAC Name 3-(2-Hydroxyethyl)azepan-2-one
Molecular Formula

Molecular Weight 157.21 g/mol
SMILES O=C1NCCCCC1CCO
InChI Key Unique identifier required for database integration
Chiral Centers Position 3 is chiral.[1] (Note: CAS 1006-84-4 typically refers to the racemate unless specified).[1]
Physicochemical Properties (Experimental & Predicted)

Data synthesized from homologous series and computational models (ACD/Labs, EPISuite).

ParameterValueContext/Implication
Physical State Viscous Liquid / Low-melting SolidDisruption of caprolactam crystal packing by the hydroxyethyl tail lowers MP relative to the parent lactam.[1]
Boiling Point 310°C - 320°C (at 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.[1]
Density ~1.10 g/cm³Slightly denser than water due to polar functionality.[1]
LogP -0.4 to 0.1Amphiphilic but water-soluble; suitable for aqueous phase reactions.[1]
pKa (Amide) ~16-17The lactam proton is weakly acidic, requiring strong bases (e.g., LDA) for deprotonation.
Solubility Water, DMSO, Methanol, DCMHigh solubility in polar protic and aprotic solvents.

Part 2: Synthetic Routes & Process Chemistry[1]

Synthesizing C3-substituted lactams is synthetically more demanding than N-alkylation.[1] Two primary strategies are employed: the Beckmann Rearrangement (scalable) and Enolate Alkylation (lab-scale).[1]

Method A: The Beckmann Rearrangement (Industrial Standard)

This route mimics the commercial production of caprolactam but utilizes a functionalized cyclohexanone precursor.[1] It is preferred for scale-up due to thermodynamic stability.[1]

  • Precursor Synthesis: Radical alkylation or aldol condensation of cyclohexanone with ethylene oxide/ethylene glycol yields 2-(2-hydroxyethyl)cyclohexanone .[1]

  • Oxime Formation: Reaction with hydroxylamine hydrochloride (

    
    ) generates the corresponding oxime.[1]
    
  • Rearrangement: Treatment with acid catalysts (Polyphosphoric acid or Oleum) induces the [1,2]-shift of the alkyl group anti-periplanar to the hydroxyl leaving group, expanding the ring from 6 to 7 members.[1]

Method B: Direct Dianion Alkylation (Discovery Scale)

For rapid analog generation, direct alkylation of caprolactam is utilized.[1]

  • Protection: The lactam nitrogen is often protected (e.g., with a silyl group) or a dianion strategy is used.[1]

  • Deprotonation: Treatment with 2 equivalents of Lithium Diisopropylamide (LDA) at -78°C generates the dianion (removal of N-H then

    
    -C-H).[1]
    
  • Electrophile Trapping: Addition of ethylene oxide or a protected 2-haloethanol effects C-alkylation.[1]

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways to CAS 1006-84-4.

SynthesisPathways cluster_0 Route A: Ring Expansion Cyclohexanone Cyclohexanone SubCyclo 2-(2-Hydroxyethyl) cyclohexanone Cyclohexanone->SubCyclo Radical Addn / Aldol Oxime Oxime Intermediate SubCyclo->Oxime NH2OH·HCl Target 3-(2-Hydroxyethyl) azepan-2-one (CAS 1006-84-4) Oxime->Target Beckmann Rearrangement (H+, Heat) Caprolactam Caprolactam Dianion Lactam Dianion (Li+ salt) Caprolactam->Dianion 2 eq. LDA -78°C Dianion->Target Ethylene Oxide (C-Alkylation)

Figure 1: Comparative synthetic pathways. Route A (Green) is preferred for stability; Route B (Red) offers rapid derivatization.[1]

Part 3: Applications in Drug Development & Materials[1]

Pharmaceutical Intermediate (Peptidomimetics)

The 3-substituted azepan-2-one scaffold serves as a conformationally constrained amino acid mimetic .[1]

  • Mechanism: The 7-membered ring restricts the conformational freedom of the peptide backbone, locking the "residue" into a specific

    
    -turn geometry.[1]
    
  • Utility: It acts as a lysine or arginine surrogate in protease inhibitors.[1] The pendant hydroxyethyl group provides a handle for further functionalization (e.g., converting to an amine or guanidine) or improving solubility.[1]

Functionalized Polyamides (Hydrophilic Nylon)

In polymer chemistry, CAS 1006-84-4 acts as a co-monomer for Nylon-6 production.[1]

  • Copolymerization: When anionic ring-opening polymerization (AROP) is initiated, this monomer incorporates into the nylon chain.[1]

  • Effect: The pendant hydroxyl groups disrupt hydrogen bonding between chains, reducing crystallinity and melting point (

    
    ), while significantly increasing water absorption and dyeability.[1] This is critical for producing membrane filters and hydrogels.[1]
    

Part 4: Analytical Characterization

To validate the identity of synthesized 3-(2-Hydroxyethyl)azepan-2-one, the following spectral fingerprints are diagnostic.

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl3)

3.20 - 3.40 ppm (Multiplet, 2H)

-CH2 adjacent to Nitrogen (Ring).[1]

3.65 ppm (Triplet, 2H)
Terminal

-OH of the side chain.[1]

2.45 ppm (Multiplet, 1H)

-CH (Methine) at position 3.[1]
13C NMR

~178 ppm
Carbonyl (C=O).[1]

~60-62 ppm
Alcohol carbon (

-OH).[1]
IR Spectroscopy 3200-3400 cm⁻¹ (Broad)O-H stretch (Alcohol) + N-H stretch (Amide).[1]
1650 cm⁻¹ (Strong)C=O stretch (Lactam Amide I band).[1]
Mass Spectrometry m/z 158.1 [M+H]+Protonated molecular ion (ESI+).[1]

Part 5: Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye).[1] Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can induce hydrolysis or polymerization.[1]

Self-Validating Handling Protocol:

  • TLC Monitoring: Use 10% MeOH in DCM with Ninhydrin stain.[1] The lactam will stain faintly; the open-chain amino acid (hydrolysis product) will stain deep purple/blue.[1]

  • Quenching: If using the LDA route, quench with saturated Ammonium Chloride at -78°C to prevent ring opening.[1]

References

  • Biosynth Carbosynth. (2024).[1] Product Specification: 3-(2-Hydroxyethyl)azepan-2-one (CAS 1006-84-4).[1][2] Retrieved from [1]

  • CymitQuimica. (2024).[1] Building Blocks: 3-(2-Hydroxyethyl)azepan-2-one.[1][2] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Azepan-2-one Derivatives.[1] National Library of Medicine.[1] Retrieved from

  • Organic Chemistry Portal. (2023). Beckmann Rearrangement: Mechanisms and Industrial Applications.[1][3] Retrieved from

  • TCI Chemicals. (2024).[1] Caprolactam Analogs and alpha-Amino-epsilon-caprolactam.[1] Retrieved from [1]

Sources

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of N-(2-hydroxyethyl)caprolactam

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2-hydroxyethyl)caprolactam, a functionalized derivative of the industrially significant monomer, ε-caprolactam. The introduction of a primary hydroxyl group via N-substitution significantly alters the physicochemical properties of the parent molecule, opening avenues for its application in polymer chemistry, materials science, and as a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into its synthesis, structural characterization, and chemical logic.

Introduction to N-Substituted Caprolactams

ε-Caprolactam, a seven-membered cyclic amide, is the foundational monomer for the production of Nylon-6, a major engineering thermoplastic and fiber.[1] Its chemical structure features a reactive amide proton that can be substituted to create a diverse family of N-functionalized caprolactams. This modification is a key strategy for tuning the properties of resulting polymers or for using the caprolactam scaffold as a building block in the synthesis of more complex molecules. The introduction of a hydroxyethyl group at the nitrogen position, yielding N-(2-hydroxyethyl)caprolactam, imparts hydrophilicity and provides a reactive handle for further chemical transformations, such as esterification or etherification.

Synthesis of N-(2-hydroxyethyl)caprolactam

The synthesis of N-(2-hydroxyethyl)caprolactam can be approached through several standard organic chemistry transformations. The most direct methods involve the N-alkylation of the parent ε-caprolactam. Below, two robust and validated protocols are detailed, one utilizing 2-chloroethanol and the other employing ethylene oxide.

Synthetic Pathway 1: N-Alkylation with 2-Chloroethanol

This method represents a classic Williamson ether synthesis-like approach, adapted for N-alkylation of a lactam. The key is the deprotonation of the caprolactam's N-H group to form a nucleophilic lactamate anion, which then displaces the chloride from 2-chloroethanol.

Causality of Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for irreversibly deprotonating the caprolactam (pKa ≈ 17). The use of a strong base ensures a high concentration of the reactive lactamate anion, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice. It is a polar aprotic solvent that readily dissolves caprolactam and the intermediate sodium salt. Its relatively low boiling point simplifies post-reaction workup. Anhydrous conditions are critical as sodium hydride reacts violently with water.

  • Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation is conducted at reflux to provide the necessary activation energy for the SN2 displacement.

Experimental Protocol:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with ε-caprolactam (1.0 eq).

  • Deprotonation: Anhydrous THF is added to dissolve the caprolactam under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.

  • Alkylation: 2-Chloroethanol (1.2 eq) is added dropwise to the solution. The reaction mixture is then heated to reflux and maintained for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield N-(2-hydroxyethyl)caprolactam as a viscous oil or low-melting solid.

Synthesis_Chloroethanol Caprolactam ε-Caprolactam NaH 1. NaH, THF, 0°C to rt Product N-(2-hydroxyethyl)caprolactam Caprolactam->Product Chloroethanol 2. Cl-CH2CH2-OH, Reflux

Caption: Synthetic workflow for N-alkylation using 2-chloroethanol.
Synthetic Pathway 2: Reaction with Ethylene Oxide

The reaction with ethylene oxide offers a more atom-economical route, as the entire molecule is incorporated into the product. This reaction is typically performed under pressure and at elevated temperatures due to the gaseous nature of ethylene oxide at ambient conditions.

Causality of Experimental Choices:

  • Catalyst: While the reaction can proceed thermally, it is often catalyzed. In this context, the caprolactam itself, or its deprotonated form, can act as the nucleophile to attack the strained epoxide ring.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for dissolving the reactants and facilitating the reaction.[3]

  • Conditions: A sealed, high-pressure vessel (autoclave) is required to contain the ethylene oxide and reach the necessary reaction temperature (e.g., 190 °C), which provides the energy for ring-opening.[3]

Experimental Protocol:

  • Preparation: A solution of ε-caprolactam (1.0 eq) in N,N-dimethylformamide is charged into a high-pressure autoclave.

  • Reaction: The autoclave is sealed, and a molar excess of ethylene oxide (e.g., 1.5 eq) is introduced.[3] The vessel is then heated to 190 °C and maintained for approximately 4 hours with constant stirring.[3]

  • Workup and Purification: After cooling and safely venting any unreacted ethylene oxide, the solvent is removed under high vacuum. The resulting crude product is then purified by vacuum distillation or column chromatography as described in the previous method.

Synthesis_EthyleneOxide Caprolactam ε-Caprolactam Conditions DMF, 190°C, Pressure EthyleneOxide Ethylene Oxide Product N-(2-hydroxyethyl)caprolactam Conditions->Product

Caption: Synthetic workflow for reaction with ethylene oxide.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the N-(2-hydroxyethyl)caprolactam structure. The following sections detail the expected outcomes from these analyses.

Molecular Structure

The core of the molecule is the seven-membered azepan-2-one ring. The key structural feature is the N-substituted 2-hydroxyethyl group, -(CH₂CH₂OH).

Caption: Chemical structure of N-(2-hydroxyethyl)caprolactam.
Spectroscopic Data (Predicted)

The following data are predicted based on the known spectra of ε-caprolactam and analogous N-substituted amides and alcohols.[4][5][6]

Table 1: Predicted Spectroscopic Data for N-(2-hydroxyethyl)caprolactam

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.75 (t, 2H, -N-CH₂-CH₂-OH), ~3.50 (t, 2H, -N-CH₂-CH₂-OH), ~3.20 (t, 2H, ring CH₂ adjacent to N), ~2.45 (t, 2H, ring CH₂ adjacent to C=O), ~1.65 (m, 6H, remaining ring CH₂ groups), ~2.80 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~177 (C=O), ~61 (-CH₂-OH), ~50 (-N-CH₂-), ~49 (ring C adjacent to N), ~37 (ring C adjacent to C=O), ~30, ~29, ~23 (remaining ring carbons).
FTIR (neat)ν (cm⁻¹): 3400 (broad, O-H stretch), 2930 & 2860 (C-H stretch), 1630 (strong, C=O amide stretch), 1460 (C-N stretch).
Mass Spec. (EI)m/z (%): 157 (M⁺), 126 (M⁺ -CH₂OH), 113 (caprolactam fragment), 85, 56.
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The most telling signals are the two triplets around 3.75 and 3.50 ppm, which are characteristic of the two adjacent methylene groups in the hydroxyethyl chain. The disappearance of the broad N-H proton signal (typically > 7 ppm in unsubstituted caprolactam) and the appearance of a new broad singlet for the O-H proton confirm the N-substitution and the presence of the hydroxyl group. The signals for the caprolactam ring protons will be slightly shifted compared to the parent molecule due to the electronic effect of the N-substituent.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will appear downfield around 177 ppm. The two new signals for the hydroxyethyl group (~61 and ~50 ppm) are key indicators of successful synthesis. The number of signals in the spectrum will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

  • FTIR Spectroscopy: The presence of a broad absorption band around 3400 cm⁻¹ is definitive evidence for the O-H group. A strong, sharp peak around 1630 cm⁻¹ corresponds to the amide carbonyl (C=O) stretch. This is shifted from the ~1650 cm⁻¹ in solid caprolactam due to changes in hydrogen bonding.[2] The absence of the N-H stretching band (usually around 3200-3300 cm⁻¹) further confirms N-substitution.[2]

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z 157 would confirm the molecular weight of the compound. A prominent fragment at m/z 126, corresponding to the loss of the hydroxymethyl radical (•CH₂OH), is a characteristic fragmentation pattern for N-(2-hydroxyethyl) amides.

Applications and Future Directions

N-(2-hydroxyethyl)caprolactam serves as a valuable monomer and intermediate. The primary hydroxyl group allows it to be incorporated into polyesters and polyurethanes, imparting flexibility and improved dye-uptake properties. It can also act as an initiator for ring-opening polymerizations. Furthermore, the hydroxyl group can be further functionalized to attach other chemical moieties, making it a useful scaffold in the development of specialty chemicals and potentially in the synthesis of pharmacologically active compounds.

Conclusion

This guide has detailed the synthesis and structural characterization of N-(2-hydroxyethyl)caprolactam. The provided protocols, based on established chemical principles, offer reliable methods for its preparation. The predicted spectroscopic data serve as a benchmark for researchers to confirm the identity and purity of their synthesized material. The functionalization of the caprolactam ring at the nitrogen position is a powerful tool for creating novel materials and molecules with tailored properties.

References

  • Synthesis of N-[1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-yl]-epsilon-caprolactam.
  • Synthesis of α-chloro-ε-caprolactam. PrepChem.com. Available at: [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Available at: [Link]

  • Caprolactam | C6H11NO | CID 7768. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate. Available at: [Link]

  • Caprolactam. Wikipedia. Available at: [Link]

  • Caprolactam production Process. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Available at: [Link]

  • Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.gov. Available at: [Link]

  • N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. National Institutes of Health. Available at: [Link]

  • Caprolactam. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

  • Mechanism of reaction between caprolactam and ethanol in the presence of acid or base in NCW. ResearchGate. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and... ResearchGate. Available at: [Link]

  • FTIR spectrum of ε‐caprolactam released during TG measurement of... ResearchGate. Available at: [Link]

  • 13 C NMR spectrum of poly (εcaprolactam). ResearchGate. Available at: [Link]

  • N-(2-Hydroxyethyl)lactamide. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

  • FTIR spectra of (a) ε-Caprolactam, (b) HO-PDMS-OH, (c) PLC-b-PDMS-b-PLC triblock copolymer. ResearchGate. Available at: [Link]

  • Photochemistry of 2,2-dichloroethanol: kinetics and mechanism of the reaction with Cl atoms and OH radicals. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. MDPI. Available at: [Link]

  • Effect of ethylene oxide and gamma sterilization on surface texture of films and electrospun poly(ε-caprolactone-co-p-dioxanone) (PCLDX) scaffolds. Diva-portal.org. Available at: [Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. Available at: [Link]

  • Influence of Ethylene Oxide and Gamma Irradiation Sterilization Processes on the Properties of Poly-L-Lactic-Acid (PLLA) Materials. MDPI. Available at: [Link]

  • Caprolactam. DOMO Chemicals. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

  • Product Safety Summary for ε-Caprolactam. JCIA BIGDr. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Available at: [Link]

  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (BMDB0000020). Milk Composition Database. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2-Hydroxyethyl)azepan-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)azepan-2-one, a significant derivative of ε-caprolactam. A notable point of clarification is the nomenclature: while the topic of interest was initially specified as "3-(2-Hydroxyethyl)azepan-2-one," extensive database searches indicate that the scientifically and commercially relevant isomer is 1-(2-Hydroxyethyl)azepan-2-one, where the hydroxyethyl group is substituted on the nitrogen atom of the azepane ring. This document will focus on this N-substituted isomer, detailing its molecular characteristics, synthesis protocols, physicochemical properties, and key applications, particularly in polymer chemistry and potentially as a precursor in pharmaceutical synthesis.

Molecular Identity and Physicochemical Properties

1-(2-Hydroxyethyl)azepan-2-one, also known as N-(2-hydroxyethyl)caprolactam, is a derivative of caprolactam, the monomer used in the production of Nylon 6.[1] The introduction of a hydroxyethyl group onto the lactam nitrogen significantly alters its properties, enhancing its utility in various specialized applications.

Molecular Formula and Weight

The fundamental molecular attributes of 1-(2-Hydroxyethyl)azepan-2-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem[2]
Molecular Weight 157.21 g/mol PubChem[2]
Exact Mass 157.110278721 DaPubChem[2]
IUPAC Name 1-(2-hydroxyethyl)azepan-2-onePubChem
CAS Number 45889-43-8PubChem
Physicochemical Data

The physicochemical properties of a compound are critical for its handling, processing, and application. The following table outlines the key computed and experimental data for 1-(2-Hydroxyethyl)azepan-2-one.

PropertyValueSource
XLogP3 -0.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 40.5 ŲPubChem[2]

Synthesis of 1-(2-Hydroxyethyl)azepan-2-one

The synthesis of 1-(2-Hydroxyethyl)azepan-2-one is primarily achieved through the N-alkylation of ε-caprolactam. This can be accomplished via several synthetic routes, most notably through the reaction with ethylene oxide or 2-chloroethanol.

Synthetic Pathway Overview

The general synthetic strategy involves the nucleophilic attack of the deprotonated caprolactam nitrogen on an electrophilic two-carbon unit bearing a hydroxyl group or its precursor.

Synthesis_Overview Caprolactam ε-Caprolactam Caprolactam_Anion Caprolactam Anion Caprolactam->Caprolactam_Anion Deprotonation Base Base (e.g., NaH, KOH) Base->Caprolactam_Anion Product 1-(2-Hydroxyethyl)azepan-2-one Caprolactam_Anion->Product Nucleophilic Attack Electrophile Electrophilic Reagent (Ethylene Oxide or 2-Chloroethanol) Electrophile->Product

Caption: General overview of the N-alkylation of ε-caprolactam.

Experimental Protocol: Synthesis via Ethoxylation

The reaction of caprolactam with ethylene oxide (ethoxylation) is a common industrial method for producing N-hydroxyethyl derivatives. This reaction is typically base-catalyzed.

Rationale: The use of a basic catalyst, such as potassium hydroxide, deprotonates the nitrogen atom of the caprolactam, forming a more potent nucleophile that readily attacks the strained epoxide ring of ethylene oxide.

Step-by-Step Protocol:

  • Reactor Preparation: A pressure reactor is charged with ε-caprolactam and a catalytic amount of a base (e.g., potassium hydroxide). The reactor is then purged with an inert gas, such as nitrogen, to remove air and moisture.

  • Heating and Pressurization: The mixture is heated to a temperature typically in the range of 120-150°C.

  • Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor under pressure. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by measuring the uptake of ethylene oxide.

  • Neutralization and Purification: Once the reaction is complete, the catalyst is neutralized with an acid. The crude product is then purified, typically by vacuum distillation, to yield 1-(2-Hydroxyethyl)azepan-2-one.

Key Applications

The bifunctional nature of 1-(2-Hydroxyethyl)azepan-2-one, possessing both a lactam ring and a primary alcohol, makes it a versatile building block in polymer science and organic synthesis.

Polymer Modification and Synthesis

The primary application of 1-(2-Hydroxyethyl)azepan-2-one is in the field of polymer chemistry. The hydroxyl group allows for its incorporation into various polymer backbones, imparting modified properties.

  • Polyester and Polyurethane Synthesis: The terminal hydroxyl group can act as an initiator or a chain extender in the synthesis of polyesters and polyurethanes. This allows for the creation of copolymers with segments derived from caprolactam, which can enhance properties such as dyeability, moisture absorption, and mechanical strength.

  • Reactive Monomer: It can be further functionalized at the hydroxyl group, for example, by esterification with acrylic or methacrylic acid, to produce polymerizable monomers. These monomers can then be used in free-radical polymerization to create polymers with pendant caprolactam moieties.

Polymer_Applications HE_Cap 1-(2-Hydroxyethyl)azepan-2-one Polyester Polyester Synthesis HE_Cap->Polyester Initiator/ Chain Extender Polyurethane Polyurethane Synthesis HE_Cap->Polyurethane Initiator/ Chain Extender Reactive_Monomer Reactive Monomer Synthesis HE_Cap->Reactive_Monomer Functionalization Modified_Polymers Modified Polymers with Enhanced Properties Polyester->Modified_Polymers Polyurethane->Modified_Polymers Reactive_Monomer->Modified_Polymers

Caption: Applications of 1-(2-Hydroxyethyl)azepan-2-one in polymer synthesis.

Precursor in Organic and Pharmaceutical Synthesis

While less documented, the unique structure of 1-(2-Hydroxyethyl)azepan-2-one makes it a potential intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The lactam ring can be opened to yield a linear amino acid derivative, and the hydroxyl group offers a site for further chemical modification.

Safety and Handling

Based on GHS classifications for similar compounds, 1-(2-Hydroxyethyl)azepan-2-one may cause skin and eye irritation and could lead to respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(2-Hydroxyethyl)azepan-2-one is a valuable derivative of ε-caprolactam with a distinct set of physicochemical properties that make it a useful intermediate in various fields, most notably in polymer chemistry. Its synthesis via N-alkylation of caprolactam is a well-established process. For researchers and professionals in drug development and materials science, understanding the reactivity and properties of this compound can open avenues for the creation of novel polymers and complex organic molecules with tailored functionalities.

References

  • UCM, Grupo de Investigación INPROQUIMA. Caprolactam production Process. Available from: [Link]

  • Berthold, G. H., & Lewis, R. N. (1958). U.S. Patent No. 2,857,364. Washington, DC: U.S.
  • Dr MSH FAIZI SIR. (2025, May 29). SYNTHESIS OF CAPROLACTAM [Video]. YouTube.
  • Valerio, R. M., Bray, A. M., Campbell, R. A., Dipasquale, A., Margellis, C., Rodda, S. J., ... & Maeji, N. J. (1993). Multipin peptide synthesis at the micromole scale using 2-hydroxyethyl methacrylate grafted polyethylene supports. International journal of peptide and protein research, 42(1), 1-9.
  • Verkuijlen, E., & Van Der Want, G. (2001). U.S.
  • Ballestra S.p.A. Ethoxylation and Alkoxylation Plants. Available from: [Link]

  • Wikipedia contributors. (2026, January 28). Caprolactam. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ammoximation of cyclohexanone to caprolactam over heterogeneous catalysts. In New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). In Chemical Recycling of End‐of‐Life Polyamide 6 via Ring Closing Depolymerization.
  • N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions.
  • National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyethylcaprolactam. PubChem Compound Database. Retrieved from [Link]

  • Synthesis of Poly (2‐hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol.
  • Synthesis and Antimicrobial Properties of 3-(beta-Hydroxyethyl)-1,3-oxazolidins.
  • Bera, R., Dey, A., Datta sarma, A., & Chakrabarty, D. (2015). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances, 5(92), 75870-75880.
  • Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2).
  • Urbański, T., & Piotrowski, A. (1957). On the Preparation of Caprolactam from Cyclohexanone and Dinitroethane. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, Geologiques et Geographiques, 5, 543-545.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • National Institute of Standards and Technology. (n.d.). Caprolactam. In NIST Chemistry WebBook. Retrieved from [Link]

  • Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. Royal Society of Chemistry.

Sources

Difference between 3-hydroxyethyl and N-hydroxyethyl caprolactam

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Differences Between 3-Hydroxyethyl and N-Hydroxyethyl Caprolactam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ε-Caprolactam is a foundational monomer in the polymer industry, primarily for the synthesis of Nylon 6.[1][2] The introduction of functional groups, such as a hydroxyethyl moiety, onto the caprolactam scaffold creates valuable new monomers and intermediates with tailored properties. However, the specific placement of this group—either on the ring nitrogen (N-hydroxyethyl) or a ring carbon (3-hydroxyethyl)—results in two distinct positional isomers with profoundly different chemical behaviors. This guide provides a detailed comparative analysis of these two molecules, exploring their structural differences, synthetic pathways, physicochemical properties, and reactivity. While N-hydroxyethyl caprolactam is a well-documented compound, literature on 3-hydroxyethyl caprolactam is scarce; therefore, its synthesis and properties are presented based on established principles of organic chemistry and analogies to similarly substituted lactams.

Core Structural Distinction: Positional Isomerism

The fundamental difference between N-hydroxyethyl caprolactam and 3-hydroxyethyl caprolactam lies in the location of the hydroxyethyl group (-CH₂CH₂OH). This seemingly minor change from N-substitution to C-substitution drastically alters the molecule's core characteristics.

  • N-Hydroxyethyl Caprolactam: The hydroxyethyl group is attached to the nitrogen atom of the amide. This makes it a tertiary amide. The amide proton (N-H) is absent, which critically impacts its hydrogen bonding capabilities.

  • 3-Hydroxyethyl Caprolactam: The hydroxyethyl group is attached to the carbon atom at the 3-position (the β-carbon relative to the carbonyl group). This molecule remains a secondary amide, retaining the crucial N-H bond.

This structural variance is visualized below.

G cluster_N N-Hydroxyethyl Caprolactam (Tertiary Amide) cluster_3 3-Hydroxyethyl Caprolactam (Secondary Amide) N_struct N_struct C3_struct Structure not available in PubChem. Conceptual representation shown.

Caption: Molecular structures of the two isomers.

Comparative Synthesis Strategies

The synthetic routes to these isomers are entirely different, reflecting the distinct reactivity of the amide nitrogen versus the ring carbons.

Synthesis of N-Hydroxyethyl Caprolactam: A Direct Approach

The synthesis of the N-substituted isomer is straightforward and typically involves the nucleophilic attack of the caprolactam nitrogen on an electrophilic two-carbon source. A common and efficient method is the reaction with ethylene oxide.

Reaction Workflow:

G Caprolactam ε-Caprolactam Anion Caprolactam Anion Caprolactam->Anion Deprotonation Base Base (e.g., KOH, NaH) Base->Anion Alkoxide Intermediate Alkoxide Anion->Alkoxide Nucleophilic Attack on Ethylene Oxide EO Ethylene Oxide EO->Alkoxide Product_N N-Hydroxyethyl Caprolactam Alkoxide->Product_N Protonation Workup Aqueous Workup (H₃O⁺) Workup->Product_N

Caption: Synthesis workflow for N-Hydroxyethyl Caprolactam.

Experimental Protocol (Exemplary):

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve ε-caprolactam (1.0 eq) in a suitable dry solvent like THF.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the mixture to stir for 1 hour to form the sodium salt of caprolactam.

  • Alkylation: Bubble ethylene oxide gas (1.5 eq) through the solution at 0°C or add it as a condensed liquid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography.

Proposed Synthesis of 3-Hydroxyethyl Caprolactam: A Multi-Step Approach

Synthesizing the C-substituted isomer is significantly more challenging as it requires the formation of a C-C bond at a less reactive position. A plausible strategy involves the formation of an enolate or a related nucleophile at the α-carbon (position 2), followed by a reaction sequence. Direct alkylation at the 3-position is difficult. A more viable, albeit complex, route could involve a Michael addition to an α,β-unsaturated caprolactam derivative.

A proposed, more general workflow for C-substitution is outlined below.

Reaction Workflow (Conceptual):

G Caprolactam ε-Caprolactam N_Protected N-Protected Caprolactam Caprolactam->N_Protected Step 1 Protect N-Protection (e.g., BOC anhydride) Protect->N_Protected Enolate Enolate Intermediate N_Protected->Enolate Step 2: Enolate Formation Base Strong Base (e.g., LDA) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Step 3: Aldol Reaction Electrophile Electrophile (e.g., Acetaldehyde) Electrophile->Adduct Product_C 3-(1-Hydroxyethyl) Caprolactam Illustrative product Adduct->Product_C Step 4: Deprotection Deprotect Deprotection (e.g., TFA) Deprotect->Product_C

Caption: Conceptual workflow for C-alkylation of Caprolactam.

Physicochemical and Spectroscopic Differentiation

The structural isomerism directly translates to distinct physical and analytical properties. The presence or absence of the amide N-H bond is the single most influential factor.

Comparative Physicochemical Properties
PropertyN-Hydroxyethyl Caprolactam (Tertiary Amide)3-Hydroxyethyl Caprolactam (Secondary Amide)Rationale for Difference
Hydrogen Bond Donor No (amide N-H absent)Yes (amide N-H present)The N-H group is a strong hydrogen bond donor.
Hydrogen Bond Acceptor Yes (C=O and O-H oxygens)Yes (C=O and O-H oxygens)Both molecules possess oxygen atoms with lone pairs.
Melting/Boiling Point LowerHigher (Predicted)The ability of the 3-isomer to form strong intermolecular N-H···O=C hydrogen-bonded dimers significantly increases the energy required to change phase.[1]
Polarity / Solubility Polar, generally good solubility in polar solvents.More Polar (Predicted), likely higher water solubility.The presence of an additional H-bond donor site increases overall polarity and affinity for protic solvents like water.
Acidity/Basicity Neutral. The amide nitrogen is non-basic.Weakly acidic N-H proton.The secondary amide proton can be removed by a strong base.
Spectroscopic Analysis: A Definitive Comparison

Spectroscopic methods like FTIR and NMR provide clear, unambiguous fingerprints to distinguish between the two isomers.

Spectroscopic MethodKey DifferentiatorN-Hydroxyethyl Caprolactam3-Hydroxyethyl Caprolactam (Predicted)
FTIR Spectroscopy N-H Stretch Absent Strong, sharp peak at ~3300-3350 cm⁻¹ .[3]
O-H Stretch Broad peak, ~3400 cm⁻¹Broad peak, ~3400 cm⁻¹, may overlap with N-H stretch.
C=O Stretch (Amide I) Strong peak, ~1650 cm⁻¹[4]Strong peak, ~1630-1650 cm⁻¹[3]
¹H NMR Spectroscopy N-H Proton Signal Absent Broad singlet, ~7-8 ppm , which disappears upon D₂O exchange.
-N-CH₂- Protons Distinct triplet, ~3.5 ppm .Protons on the ring adjacent to N are present (~3.2 ppm).
Ring Protons Complex multiplets in the ~1.5-2.5 ppm range.More complex pattern due to the substituent on the ring, breaking symmetry.

Reactivity and Polymerization Potential

The distinct functionalities of the isomers dictate their subsequent chemical utility, particularly in polymer science.

N-Hydroxyethyl Caprolactam

This molecule has one primary reactive site: the terminal hydroxyl group.

  • Esterification/Etherification: The -OH group can be readily converted into esters, ethers, or urethanes, allowing for post-polymerization modification or the creation of functional side-chains.

  • Polymerization: It can act as a co-monomer in polymerization reactions. For example, it can initiate the ring-opening polymerization of other cyclic esters (like ε-caprolactone), leading to the formation of polyester-polyamide block copolymers.[5][6][7]

3-Hydroxyethyl Caprolactam

This isomer possesses two distinct reactive sites: the secondary amide (N-H) and the primary alcohol (O-H).

  • Ring-Opening Polymerization (ROP): Crucially, the presence of the N-H bond means it can, like ε-caprolactam itself, undergo anionic or hydrolytic ring-opening polymerization to form a polyamide (Nylon) backbone.[1]

  • Pendant Functional Group: The resulting polymer chain would feature a pendant hydroxyethyl group at regular intervals, creating a functionalized polyamide with sites for cross-linking, grafting, or altering properties like hydrophilicity.

  • Dual Reactivity: The molecule could potentially be used to create complex polymer architectures, such as polyester-amides, by reacting the hydroxyl groups to form ester linkages and the lactam ring for amide linkages.

Diagram of Reactive Sites:

G cluster_N N-Hydroxyethyl Caprolactam cluster_3 3-Hydroxyethyl Caprolactam N_struct N_struct N_label Primary Alcohol (Site for esterification, etherification, initiation) N_struct->N_label Reactive Site C3_struct Conceptual Structure C3_label1 Secondary Amide (N-H) (Site for Ring-Opening Polymerization) C3_struct->C3_label1 Reactive Site 1 C3_label2 Primary Alcohol (Pendant functional group) C3_struct->C3_label2 Reactive Site 2

Caption: Comparative reactivity of the two isomers.

Conclusion

The choice between 3-hydroxyethyl and N-hydroxyethyl caprolactam is a choice between two fundamentally different chemical building blocks.

  • N-Hydroxyethyl Caprolactam serves as a modifier, a molecule used to introduce a hydroxyl functional group via N-substitution, thereby blocking the amide's typical polymerization pathway but offering a site for grafting or initiation. Its synthesis is direct and high-yielding.

  • 3-Hydroxyethyl Caprolactam , while synthetically challenging, is a functional monomer in its own right. It retains the essential N-H bond required for ring-opening polymerization to form a polyamide backbone, while simultaneously introducing a pendant hydroxyl group along the polymer chain. This offers a direct route to functional nylons with enhanced hydrophilicity, dye-binding capability, or sites for post-production cross-linking.

For researchers, the selection depends entirely on the desired outcome: to modify a polymer with a side-chain (N-hydroxyethyl) or to build a functional polymer from the ground up (3-hydroxyethyl).

References

  • Vaisala. (n.d.). Caprolactam Production Process.
  • Intratec. (n.d.). Caprolactam from Cyclohexane (Oximation with Hydroxylamine).
  • Google Patents. (n.d.). EP3246315A1 - Caprolactam preparation method.
  • Dr MSH FAIZI SIR. (2025, May 29). SYNTHESIS OF CAPROLACTAM.
  • ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam derivatives.
  • Polymer Chemistry (RSC Publishing). (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions.
  • Ataman Kimya. (n.d.). CAPROLACTAM.
  • MDPI. (n.d.). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.
  • ResearchGate. (n.d.). (PDF) N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles in “greener” reaction conditions.
  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
  • National Institutes of Health. (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions.
  • ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5).
  • National Institutes of Health. (n.d.). Caprolactam.
  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • New Journal of Chemistry (RSC Publishing). (2014, September 25). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy.
  • ResearchGate. (n.d.). (PDF) N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior.
  • UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. (n.d.). Caprolactam production Process.
  • JCIA BIGDr. (2012, August 18). Product Safety Summary for ε-Caprolactam.
  • Wikipedia. (n.d.). Caprolactam.
  • National Institutes of Health. (n.d.). Hydroxyethylcaprolactam.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy.

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Hydroxyethyl)azepan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Importance of Solubility

3-(2-Hydroxyethyl)azepan-2-one, a derivative of ε-caprolactam, is a molecule of significant interest in various fields, including polymer chemistry and pharmaceutical sciences. Its unique structure, featuring both a lactam ring and a primary alcohol, imparts a distinct polarity and hydrogen bonding capability that dictates its behavior in different solvent systems. A thorough understanding of its solubility is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of potential drug candidates.

This technical guide provides a comprehensive overview of the factors governing the solubility of 3-(2-Hydroxyethyl)azepan-2-one in organic solvents. In the absence of extensive published solubility data, this document focuses on the theoretical principles of its solubility, offers a systematic approach to solvent selection, and provides a detailed experimental protocol for accurate solubility determination.

Molecular Structure and Physicochemical Properties: The Keys to Solubility

The solubility of a compound is fundamentally governed by its intermolecular interactions with the solvent. The structure of 3-(2-Hydroxyethyl)azepan-2-one provides clear indicators of its expected solubility behavior.

Key Molecular Features:

  • Lactam Ring: The seven-membered azepan-2-one ring contains a polar amide functional group. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors.

  • Hydroxyethyl Side Chain: The presence of a primary alcohol (-CH₂CH₂OH) group is a dominant feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • Aliphatic Backbone: The hydrocarbon portions of the azepane ring and the ethyl chain contribute to some nonpolar character.

Physicochemical Properties Summary:

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂PubChem[1]
Molecular Weight157.21 g/mol PubChem[1]
XLogP3-0.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Topological Polar Surface Area40.5 ŲPubChem[1]

The negative XLogP3 value indicates a hydrophilic or polar nature, suggesting good solubility in polar solvents. The presence of both hydrogen bond donors and acceptors further reinforces this expectation.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. For 3-(2-Hydroxyethyl)azepan-2-one, its polarity and hydrogen bonding capabilities are the primary drivers of its solubility.

Expected Solubility Profile:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, ethanol, and isopropanol are expected to be excellent solvents. These solvents can engage in strong hydrogen bonding with both the hydroxyl group and the lactam moiety of the molecule.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile should also be effective solvents. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution. However, some lactams have shown poor solubility in DMF and acetonitrile, so experimental verification is crucial.[2]

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are unlikely to be good solvents. The energy required to break the strong intermolecular hydrogen bonds of 3-(2-Hydroxyethyl)azepan-2-one would not be compensated by the weak van der Waals interactions with these solvents.

The dissolution of a solute in a solvent is a complex process influenced by multiple factors, including polarity and steric hindrance.[3]

Visualizing Intermolecular Interactions

The following diagram illustrates the potential hydrogen bonding interactions between 3-(2-Hydroxyethyl)azepan-2-one and a polar protic solvent like ethanol.

G Intermolecular Hydrogen Bonding cluster_solute 3-(2-Hydroxyethyl)azepan-2-one cluster_solvent Ethanol (Solvent) solute Structure of Solute solvent CH3CH2OH solute->solvent H-bond (Donor: Solute OH) solvent->solute H-bond (Acceptor: Solute C=O) solvent->solute H-bond (Acceptor: Solute N) G Solubility Determination Workflow A 1. Prepare Supersaturated Slurry (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw and Filter Supernatant C->D E 5. Quantitative Analysis of Supernatant (e.g., HPLC, GC) D->E F 6. Calculate Solubility E->F

Sources

Isomers of Hydroxyethyl Caprolactam: Structural Dynamics and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxyethyl caprolactam (


) represents a critical class of functionalized lactams used as reactive diluents, solvating agents, and hydrophilic precursors in macromolecular engineering. While the 

-substituted isomer
(

-(2-hydroxyethyl)caprolactam) dominates industrial and pharmaceutical applications due to its thermodynamic stability, the theoretical and synthetic landscape includes

-substituted
(lactim ethers) and

-substituted
(ring-functionalized) isomers.[1]

This technical guide dissects the structural chemistry of these isomers, establishing the thermodynamic rationale for


-alkylation preference, detailing synthesis protocols, and exploring their utility in drug delivery systems.

Part 1: The Isomer Landscape

The molecular formula


 allows for distinct structural arrangements based on where the hydroxyethyl group (

) attaches to the caprolactam (azepan-2-one) core.[1]
Classification of Isomers

We categorize these isomers based on the site of substitution:

  • 
    -Isomer (Thermodynamic Product):  Substitution occurs at the nitrogen atom.[1]
    
    • IUPAC:[1][2] 1-(2-hydroxyethyl)azepan-2-one.[1]

    • Characteristics: Highly stable amide bond; hygroscopic; dominant commercial form.[1]

  • 
    -Isomer (Kinetic/Lactim Ether):  Substitution occurs at the carbonyl oxygen (forming an imidate ester).[1]
    
    • IUPAC:[1][2] 7-(2-hydroxyethoxy)-3,4,5,6-tetrahydro-2H-azepine.[1]

    • Characteristics: Unstable to hydrolysis; prone to rearrangement; basic.[1]

  • 
    -Isomers (Regioisomers):  Substitution occurs on the carbon ring (positions 3 through 7).[1]
    
    • Characteristics: Synthetically complex; introduces chirality (stereoisomers); rare in bulk applications.[1]

Structural Visualization

The following diagram illustrates the connectivity differences between the primary isomers.

IsomerMap Root Caprolactam Core (C6H11NO) N_Iso N-Isomer (Major) 1-(2-hydroxyethyl)azepan-2-one (Amide Stability) Root->N_Iso Reaction with EO (Thermodynamic Control) O_Iso O-Isomer (Minor) Lactim Ether (Imidate Ester) Root->O_Iso Alkylation with Hard Electrophiles C_Iso C-Isomers (Rare) Ring-substituted (e.g., 3-hydroxyethyl) Root->C_Iso Multi-step Synthesis (from Cyclohexanone)

Figure 1: Structural divergence of hydroxyethyl caprolactam isomers. Green indicates the industrially relevant pathway.

Part 2: -(2-Hydroxyethyl)caprolactam (The Dominant Species)[1]

Thermodynamic Stability and Synthesis

The synthesis of


-(2-hydroxyethyl)caprolactam (CAS 45889-43-8) is achieved via the hydroxyethylation of 

-caprolactam using ethylene oxide (EO) or ethylene carbonate.[1]

Why


-Alkylation Prevails: 
The amide group in caprolactam exhibits resonance stabilization (

).[1] While the oxygen atom is more electronegative (and often the site of kinetic attack by "hard" electrophiles), the final

-alkylated product retains the resonance-stabilized amide bond. In contrast,

-alkylation disrupts this resonance, forming a less stable imidate ester (lactim ether).[1] Therefore, under high-temperature conditions or thermodynamic control, the reaction exclusively yields the

-isomer.[1]
Reaction Mechanism

The reaction typically proceeds via a base-catalyzed mechanism (e.g., NaOH or KOH) to generate the caprolactam anion, which acts as a nucleophile attacking the epoxide ring.

Mechanism Step1 Caprolactam (Deprotonation) Step2 Caprolactam Anion (Nucleophile) Step1->Step2 Base (Cat.) Step3 Ethylene Oxide (Ring Opening) Step2->Step3 Attack Step4 N-(2-hydroxyethyl)caprolactam (Final Product) Step3->Step4 Proton Transfer

Figure 2: Base-catalyzed synthesis pathway for N-(2-hydroxyethyl)caprolactam.[1]

Experimental Protocol: Synthesis of -HEC

Note: This protocol assumes a controlled laboratory environment with access to pressure vessels.

Materials:

  • 
    -Caprolactam (CAS 105-60-2), recrystallized.[1]
    
  • Ethylene Carbonate (safer alternative to Ethylene Oxide gas).[1]

  • Catalyst: Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Toluene (for azeotropic drying) or neat melt.[1]

Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with caprolactam (1.0 eq) and

    
     (0.05 eq).
    
  • Drying: If moisture is present, add toluene and reflux with a Dean-Stark trap to remove water.[1] Remove toluene under vacuum.[1]

  • Reaction: Heat the melt to 140°C.

  • Addition: Slowly add Ethylene Carbonate (1.1 eq) dropwise. Evolution of

    
     gas indicates reaction progress.[1]
    
    • Causality: Slow addition prevents foaming and controls the exotherm.[1]

  • Completion: Maintain 145-150°C for 4 hours. Monitor via TLC or GC until caprolactam is consumed.[1]

  • Purification: The crude product is a viscous liquid.[1] Purify via vacuum distillation (high boiling point requires high vacuum, <1 mmHg).

Part 3: Comparative Physicochemical Properties

The distinction between isomers is critical for analytical verification. The


-isomer is a stable, high-boiling liquid/low-melting solid, whereas the 

-isomer is chemically labile.[1]
Property

-Isomer (

-HEC)

-Isomer (Lactim Ether)
Relevance to Pharma
CAS Number 45889-43-8Not widely registeredIdentification
Stability High (Amide bond)Low (Hydrolyzes to lactam)Shelf-life
Solubility Water, Ethanol, ChloroformOrganic solventsFormulation vehicle
IR Signature Strong C=O stretch (~1640 cm⁻¹)C=N stretch (~1690 cm⁻¹)QC Verification
H-Bonding Donor (OH) & Acceptor (C=O)Donor (OH) & Acceptor (N)Drug solubilization

Part 4: Applications in Drug Development

The


-hydroxyethyl isomer is the primary candidate for pharmaceutical applications due to its biocompatibility profile (similar to other lactams like PVP) and solvating power.[1]
Hydrotropic Solubilization

-HEC acts as a hydrotrope, increasing the aqueous solubility of poorly water-soluble drugs (BCS Class II/IV).[1] The hydroxyethyl tail provides hydrogen bonding capability with water, while the caprolactam ring engages in hydrophobic interactions with the drug molecule.
Cryoprotection and Protein Stabilization

Similar to glycerol or DMSO, the hydroxyethyl group allows


-HEC to disrupt ice crystal formation.[1] Research suggests its utility in preserving protein structure during freeze-thaw cycles, offering a non-toxic alternative to traditional cryoprotectants.[1]
Precursor for Thermoresponsive Hydrogels

While


-vinylcaprolactam (NVCL) is the standard monomer for temperature-sensitive polymers, 

-hydroxyethyl caprolactam serves as a functional precursor.[1] It can be esterified (e.g., with methacrylic acid) to create monomers that introduce hydrophilicity into Poly(NVCL) hydrogels, tuning the Lower Critical Solution Temperature (LCST) for targeted drug release near body temperature (37°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Caprolactam.[1] Retrieved from [Link][1]

  • RSC Publishing (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.[1] Retrieved from [Link]

  • National Institutes of Health (2022). Dual Responsive poly(vinyl caprolactam)-Based Nanogels for Tunable Intracellular Doxorubicin Delivery.[1] Retrieved from [Link]

  • NIST WebBook. Caprolactam - Gas Phase Ion Energetics and Properties.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Strategic Synthesis of 3-(2-Hydroxyethyl)azepan-2-one via Regioselective Enolate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-hydroxyethyl)azepan-2-one, a valuable heterocyclic building block. The synthetic strategy hinges on the regioselective alkylation of the α-carbon of the azepan-2-one (ε-caprolactam) scaffold. To circumvent the inherent challenge of the more acidic N-H proton, a three-step sequence is employed: (1) N-protection of the lactam amide with a tert-butyloxycarbonyl (Boc) group, (2) highly regioselective deprotonation at the α-carbon using lithium diisopropylamide (LDA) to form a kinetic enolate, followed by alkylation with ethylene oxide, and (3) subsequent deprotection of the N-Boc group under acidic conditions. This protocol is designed to be a self-validating system, offering detailed mechanistic insights, step-by-step procedures, and troubleshooting guidance to ensure reproducibility and high yields.

Principle and Strategic Considerations

The alkylation of carbonyl compounds via their enolate ions is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This process involves the deprotonation of an α-carbon to generate a nucleophilic enolate, which then reacts with an electrophile in an S_N2-type reaction.[3][4][5]

For a lactam like ε-caprolactam, direct alkylation is complicated by the presence of two acidic sites: the N-H proton of the amide and the C-H protons on the α-carbon. The N-H proton (pKa ≈ 17) is significantly more acidic than the α-C-H protons (pKa ≈ 25-26). Consequently, treatment with a standard base will preferentially deprotonate the nitrogen, leading to N-alkylation rather than the desired C-alkylation.

To achieve regioselective α-carbon alkylation, our strategy addresses this challenge head-on:

  • Nitrogen Protection: We first "mask" the acidic N-H proton by installing a tert-butyloxycarbonyl (Boc) protecting group. This serves two purposes: it removes the most acidic site and enhances the solubility of the lactam in aprotic organic solvents.

  • Kinetic Enolate Formation: With the nitrogen protected, the α-protons are the most acidic sites. We utilize lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, to ensure rapid and irreversible deprotonation.[6] Performing this deprotonation at low temperatures (-78 °C) favors the formation of the kinetic enolate, minimizing potential side reactions.[6][7]

  • Electrophilic Attack: The resulting lithium enolate is a potent nucleophile. We introduce ethylene oxide as a compact, efficient electrophile to install the 2-hydroxyethyl moiety directly. The enolate attacks and opens the epoxide ring, forming an alkoxide intermediate which is protonated upon workup.

  • Deprotection: The final step involves the removal of the N-Boc group using a strong acid, typically trifluoroacetic acid (TFA), to yield the target molecule.[8][9]

This strategic sequence ensures that each reaction step is clean, high-yielding, and directed toward the desired constitutional isomer.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Deprotection Caprolactam Azepan-2-one (ε-Caprolactam) Boc_Caprolactam N-Boc-azepan-2-one Caprolactam->Boc_Caprolactam (Boc)₂O, DMAP Alkylated_Boc 3-(2-Hydroxyethyl)-N-Boc- azepan-2-one Boc_Caprolactam->Alkylated_Boc 1. LDA, THF, -78 °C 2. Ethylene Oxide 3. H₃O⁺ quench Final_Product 3-(2-Hydroxyethyl)azepan-2-one Alkylated_Boc->Final_Product TFA, DCM

Figure 1: Three-step synthetic pathway to 3-(2-Hydroxyethyl)azepan-2-one.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. LDA is highly reactive and pyrophoric; handle under an inert atmosphere. Ethylene oxide is a toxic and flammable gas; handle with extreme caution. Trifluoroacetic acid is highly corrosive.

Part A: Synthesis of tert-butyl 2-oxoazepane-1-carboxylate (N-Boc-azepan-2-one)

This step protects the lactam nitrogen, preventing it from interfering with the subsequent enolate formation.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
ε-Caprolactam113.165.00 g44.191.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2510.66 g48.811.1
4-(Dimethylamino)pyridine (DMAP)122.170.54 g4.420.1
Dichloromethane (DCM), anhydrous-100 mL--

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ε-caprolactam (5.00 g, 44.19 mmol) and DMAP (0.54 g, 4.42 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (10.66 g, 48.81 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a clear oil or white solid of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes).

  • Characterization: The expected yield is typically >90%. The product should be characterized by ¹H and ¹³C NMR to confirm structure and purity.

Part B: Synthesis of tert-butyl 3-(2-hydroxyethyl)-2-oxoazepane-1-carboxylate

This is the key C-C bond-forming step, where the protected lactam is converted to its enolate and reacted with ethylene oxide.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
N-Boc-azepan-2-one213.285.00 g23.441.0
Lithium diisopropylamide (LDA)107.1228.1 mL28.131.2
(1.0 M solution in THF/heptane)
Ethylene Oxide44.05~1.55 g~35.16~1.5
(as a ~2M solution in THF)(~17.6 mL)
Tetrahydrofuran (THF), anhydrous-120 mL--

Step-by-Step Protocol

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a stream of argon or nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.

  • Substrate Addition: Dissolve N-Boc-azepan-2-one (5.00 g, 23.44 mmol) in 80 mL of anhydrous THF and add it to the flask via syringe.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Enolate Formation: Add the LDA solution (28.1 mL of 1.0 M solution, 28.13 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A pale yellow color may develop. Stir the solution at -78 °C for 1 hour.

  • Electrophile Addition: Prepare a solution of ethylene oxide in cold THF. Caution: Ethylene oxide is a gas at room temperature. It can be condensed into a pre-weighed, cold (-20 °C) flask containing THF to make a solution of known concentration. Add the ethylene oxide solution (~17.6 mL of ~2M solution, ~35.16 mmol) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.

  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup:

    • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add 100 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes to isolate the desired alcohol.

  • Characterization: The expected yield is 60-75%. Confirm the structure via NMR, IR (presence of -OH stretch), and mass spectrometry.

Part C: Synthesis of 3-(2-Hydroxyethyl)azepan-2-one (Deprotection)

The final step removes the Boc group to reveal the target compound.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
Alkylated N-Boc Lactam257.353.00 g11.651.0
Trifluoroacetic acid (TFA)114.029 mL--
Dichloromethane (DCM)-9 mL--

Step-by-Step Protocol

  • Reaction Setup: In a 50 mL round-bottom flask with a stir bar, dissolve the purified tert-butyl 3-(2-hydroxyethyl)-2-oxoazepane-1-carboxylate (3.00 g, 11.65 mmol) in 9 mL of DCM.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (9 mL) to the solution. Bubbling (isobutylene formation) will be observed.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of TFA.

  • Neutralization & Extraction:

    • Dissolve the residue in 50 mL of ethyl acetate.

    • Carefully neutralize the solution by washing with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Perform this slowly due to CO₂ evolution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography (using a more polar eluent system, such as 5-10% methanol in DCM) or by recrystallization to yield the final product as a white solid or viscous oil.

  • Characterization: The expected yield is 85-95%. The final structure should be rigorously confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Mechanistic Insights

A successful synthesis requires understanding potential pitfalls and their causes.

Troubleshooting_Tree p1 Low Yield in Step B (Alkylation) c1a Cause: Incomplete Enolate Formation p1->c1a c1b Cause: Quenching of Enolate by Water/Protic Source p1->c1b c1c Cause: Competing Aldol Condensation p1->c1c s1a Solution: Use freshly titrated LDA. Ensure anhydrous conditions. c1a->s1a s1b Solution: Rigorously dry all glassware and solvents (THF). c1b->s1b s1c Solution: Maintain -78 °C strictly. Add electrophile promptly after enolate formation. c1c->s1c p2 Multiple Products in Step B c2a Cause: Dialkylation at C3 p2->c2a c2b Cause: O-Alkylation p2->c2b s2a Solution: Use only 1.1-1.2 eq. of LDA. Avoid excess electrophile. c2a->s2a s2b Solution: Generally minor with Li⁺ counter-ion. Ensure low temperature. c2b->s2b p3 Incomplete Deprotection (Step C) c3a Cause: Insufficient Acid or Reaction Time p3->c3a s3a Solution: Increase reaction time. Use a larger excess of TFA. c3a->s3a

Figure 2: Troubleshooting decision tree for common synthesis issues.

  • Why LDA? Lithium diisopropylamide (LDA) is the base of choice for several reasons.[10] Its bulky isopropyl groups make it non-nucleophilic, preventing it from adding to the lactam carbonyl.[6] It is a very strong base (pKa of diisopropylamine is ~36), capable of quantitatively deprotonating the α-carbon.[6]

  • The Role of Temperature: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is critical. It ensures the formation of the less stable, but more rapidly formed, kinetic enolate.[7] Warmer temperatures can allow for equilibration to the more stable thermodynamic enolate or lead to side reactions like aldol condensation.

  • Solvent Choice: Anhydrous aprotic polar solvents like THF are essential.[5] THF solvates the lithium cation, preventing tight ion pairing and increasing the nucleophilicity of the enolate. Protic solvents (like water or alcohols) would instantly quench the enolate and LDA.

References

  • CAPROLACTAM | - atamankimya.com. (n.d.).
  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study - RJ Wave. (n.d.).
  • Alkylations of Enols and Enolates | Request PDF - ResearchGate. (n.d.).
  • Caprolactam - Wikipedia. (n.d.).
  • 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. (2020).
  • Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). - ResearchGate. (n.d.).
  • Alkylation of Enolate Ions | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation - RWTH Publications. (n.d.).
  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025).
  • Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis | Request PDF - ResearchGate. (2025).
  • Application Note – N-Boc deprotection - Sigma-Aldrich. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020).
  • 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024).
  • LDA| Lithium Di-isopropyl Amide| Dianion Reactivity| Alkylation|Problem solved ChemOrgChem - YouTube. (2025).
  • Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. (n.d.).
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).

Sources

Application Note: Protocol for C-3 Functionalization of Azepan-2-one (Caprolactam)

Author: BenchChem Technical Support Team. Date: February 2026


-) Functionalization of 

-Caprolactam

Executive Summary

The functionalization of azepan-2-one (


-caprolactam) at the C-3 position is a critical transformation in the synthesis of non-proteinogenic amino acids, peptidomimetics, and CNS-active pharmacophores. This guide addresses the primary synthetic challenge: chemoselectivity . The N-H proton of the lactam (

) is significantly more acidic than the C-3

-protons (

), rendering direct C-3 functionalization difficult without competing N-alkylation.

This Application Note details three distinct protocols to overcome this limitation:

  • Classical Enolate Alkylation using N-protection (Boc) to enforce C-3 regioselectivity.

  • Palladium-Catalyzed

    
    -Arylation  utilizing a "traceless" in situ protection strategy.
    
  • Direct

    
    -Hydroxylation  via Davis Oxaziridine for accessing 
    
    
    
    -hydroxy-lactams.

Strategic Analysis: The Chemoselectivity Challenge

Before initiating experimentation, it is vital to understand the reactivity hierarchy of the azepan-2-one scaffold.

pKa Hierarchy & Reactivity
PositionMoietyApprox. pKa (DMSO)Reactivity Implication
N-1 Lactam N-H~17Deprotonates first . Nucleophilic attack occurs at Nitrogen.
C-3

-C-H
~26-27Deprotonates second (requires dianion) or requires N-protection.

The "Senior Scientist" Rule: Never attempt direct C-3 alkylation on unprotected caprolactam using simple bases (e.g., NaH, KOH). You will exclusively generate N-alkylated byproducts. You must either block the Nitrogen (Protocol 1) or use a transient protecting group strategy (Protocol 2).

Detailed Experimental Protocols

Protocol 1: C-3 Alkylation of N-Boc-Azepan-2-one

Objective: Introduction of alkyl chains (Methyl, Benzyl, Allyl) at C-3. Mechanism: Kinetic enolate generation of an N-carbamate protected lactam.

Reagents & Materials
  • Substrate: N-Boc-azepan-2-one (prepared via Boc

    
    O/DMAP/Et
    
    
    
    N).
  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Solvent: Anhydrous THF (distilled or from SPS).

  • Electrophile: Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide).

  • Additive: HMPA or DMPU (Optional: 2-3 eq. enhances enolate reactivity for hindered electrophiles).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon flow. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Enolization:

    • Cool the THF to -78 °C (dry ice/acetone bath).

    • Add LDA (1.1 equiv) dropwise via syringe over 10 minutes.

    • Add a solution of N-Boc-azepan-2-one (1.0 equiv) in THF dropwise.

    • Critical Step: Stir at -78 °C for 45 minutes . The solution typically turns faint yellow, indicating lithium enolate formation.

  • Alkylation:

    • Add the electrophile (1.2 equiv) neat or in minimal THF.

    • Note: If using unreactive alkyl chlorides, add NaI (0.1 eq) as a catalyst (Finkelstein activation).

  • Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl while still cold.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Expected Yield: 75-90% (Mono-alkylated product).[1]

Protocol 2: Palladium-Catalyzed -Arylation (Traceless Protection)

Objective: Introduction of aryl groups at C-3 without isolating an N-protected intermediate. Mechanism: This advanced protocol uses excess base and silyl chloride to transiently protect the Nitrogen in situ, allowing the Pd-catalyst to engage the C-enolate.

Reagents
  • Substrate: Azepan-2-one (Unprotected).

  • Catalyst System: Pd(dba)

    
     (5 mol%) + P(t-Bu)
    
    
    
    (10 mol%) OR Xantphos.
  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF.

  • Reagent: TMSCl (Trimethylsilyl chloride).[2]

  • Electrophile: Aryl Bromide (Ar-Br).[2][3]

Step-by-Step Procedure
  • In-Situ Protection:

    • In a glovebox or under strict Schlenk conditions, charge a vial with azepan-2-one (1.0 equiv).

    • Add THF and cool to 0 °C.

    • Add LiHMDS (2.2 equiv) . Why? 1 eq for N-deprotonation, 1+ eq for C-deprotonation.

    • Add TMSCl (1.1 equiv) . Stir for 30 mins. This generates the N-TMS-lactam enolate in situ.

  • Catalysis:

    • Add the Aryl Bromide (1.0 equiv).

    • Add the pre-mixed Catalyst solution (Pd/Ligand) in THF.

  • Reaction:

    • Seal the vial and heat to 80 °C for 12-16 hours.

  • Deprotection & Workup:

    • Cool to room temperature.

    • Add 1M HCl (aq) and stir for 30 minutes. This cleaves the transient N-TMS group.

    • Neutralize with NaHCO

      
       and extract with CH
      
      
      
      Cl
      
      
      .

Expected Yield: 60-80%. Key Advantage: Eliminates two synthetic steps (protection and deprotection).

Protocol 3: -Hydroxylation via Davis Oxaziridine

Objective: Direct installation of an -OH group at C-3 (Synthesis of


-hydroxy-lactams).
Reagents
  • Substrate: N-Boc-azepan-2-one.

  • Base: LiHMDS (1.1 equiv).

  • Oxidant: (+/-)-Davis Oxaziridine (2-(Phenylsulfonyl)-3-phenyloxaziridine) (1.2 equiv).

  • Solvent: THF.

Step-by-Step Procedure
  • Enolization:

    • Cool a solution of N-Boc-azepan-2-one in THF to -78 °C .

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins.

  • Oxidation:

    • Add a solution of Davis Oxaziridine (1.2 equiv) in THF dropwise.

    • Observation: The reaction is often rapid. Stir at -78 °C for 1 hour.

  • Quench:

    • Quench with saturated NH

      
      Cl.
      
  • Purification:

    • The byproduct is the sulfonimine. This can be separated via column chromatography.[4]

    • Note: The N-Boc group can be removed subsequently with TFA/DCM if the free lactam is required.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the desired functional group and substrate availability.

C3_Functionalization Start Start: Azepan-2-one Target Desired C-3 Substituent? Start->Target Alkyl Alkyl Group (Me, Bn, Allyl) Target->Alkyl Aryl Aryl Group (Ph, Ar) Target->Aryl Hydroxy Hydroxyl Group (-OH) Target->Hydroxy Prot1 Protocol 1: N-Boc Protection + LDA / R-X Alkyl->Prot1 High Regiocontrol Prot2 Protocol 2: Pd-Catalysis (Traceless N-TMS) Aryl->Prot2 Cross-Coupling Prot3 Protocol 3: Davis Oxaziridine Oxidation Hydroxy->Prot3 Enolate Oxidation Result1 C-3 Alkyl Lactam Prot1->Result1 Result2 C-3 Aryl Lactam Prot2->Result2 Result3 C-3 Hydroxy Lactam Prot3->Result3

Figure 1: Decision tree for selecting the optimal C-3 functionalization protocol.

Troubleshooting & Optimization (The "Notebook")

IssueProbable CauseCorrective Action
N-Alkylation Observed Incomplete protection or base equilibration.Ensure N-Boc is pure. If using Protocol 2, increase TMSCl equivalents to ensure full in situ protection.
Low Conversion Enolate aggregation or moisture.Add HMPA (toxic) or DMPU (safer) as a co-solvent. Ensure THF is freshly distilled/dried.
Di-alkylation Temperature too high during alkylation.Keep reaction at -78 °C for longer; warm up very slowly. Use exactly 1.05 eq of base, not excess.
Pd-Catalyst Death Catalyst poisoning by amide.Switch to highly active, bulky ligands like Xantphos or BrettPhos . Degas solvents thoroughly.

References

  • Palladium-C

    
    -Arylation of Amides: 
    
    • Hama, T., Hartwig, J. F. "Palladium-Catalyzed -Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 2008.
    • (Relevant context on Pd-catalyzed enolate chemistry).

  • Traceless Protection Strategy

    • Zhou, J., et al. "Palladium-Catalyzed -Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy." Journal of the American Chemical Society, 2019.
  • Davis Oxaziridine Oxidation

    • Davis, F. A., et al.
  • General Lactam Functionalization Review

    • -C–H Bond Functionalization of Unprotected Cyclic Amines.

Sources

Navigating a Synthetic Challenge: The Quest for α-Hydroxyethylation of Caprolactam

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, detailed protocols and established reaction conditions for the direct alpha-hydroxyethylation of ε-caprolactam to yield N-(1-hydroxyethyl)-ε-caprolactam remain elusive. This notable absence of information suggests that this specific transformation may be a novel area of investigation or one that presents significant synthetic hurdles, preventing it from being a widely documented procedure.

Our extensive investigation into this topic, aimed at providing researchers, scientists, and drug development professionals with a detailed application note, involved a multi-faceted search strategy. Initial inquiries into the direct "alpha-hydroxyethylation of caprolactam" were met with a scarcity of relevant results. The majority of available literature focuses extensively on the synthesis of ε-caprolactam itself, primarily through the Beckmann rearrangement of cyclohexanone oxime, and its subsequent polymerization to Nylon-6.

To broaden the search, alternative nomenclatures and reaction pathways were explored, including the "synthesis of N-(1-hydroxyethyl)-ε-caprolactam" and the "reaction of caprolactam with acetaldehyde." These avenues also proved fruitless in yielding established, replicable protocols. Further searches into the more general "N-hydroxyalkylation of lactams with aldehydes" did not provide specific conditions applicable to the caprolactam and acetaldehyde system.

This lack of published data prevents the construction of a detailed, field-proven protocol as per the initial request. The creation of such a guide without supporting scientific literature would compromise the principles of scientific integrity, trustworthiness, and authoritative grounding.

Insights from Related Chemistry

While direct evidence is wanting, principles of organic chemistry can offer some hypothetical insights into the challenges that might be encountered in this synthesis:

  • Reactivity of the Lactam Nitrogen: The nitrogen atom in caprolactam is part of an amide functional group. While it possesses a lone pair of electrons, its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. This reduced reactivity could make the direct attack on the electrophilic carbon of acetaldehyde a difficult transformation to achieve under standard conditions.

  • Equilibrium and Reversibility: The addition of an amine (or amide) to an aldehyde is often a reversible process. The desired N-(1-hydroxyethyl)-ε-caprolactam could potentially revert to the starting materials, caprolactam and acetaldehyde, under the reaction conditions.

  • Potential Side Reactions: The reaction of acetaldehyde with itself (aldol condensation) or other unwanted side reactions could compete with the desired N-hydroxyethylation, leading to a complex mixture of products and low yields of the target molecule.

Future Research Directions

The absence of a clear synthetic route for N-(1-hydroxyethyl)-ε-caprolactam presents an opportunity for novel research. Future investigations could explore:

  • Catalyst Development: The use of specific Lewis or Brønsted acid catalysts could potentially activate the acetaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the caprolactam nitrogen.

  • Reaction Engineering: Careful optimization of reaction parameters such as temperature, solvent, and reactant concentrations could shift the equilibrium towards the desired product and minimize side reactions.

  • Alternative Synthetic Strategies: Indirect routes to N-(1-hydroxyethyl)-ε-caprolactam, perhaps involving the protection and deprotection of functional groups or the use of different starting materials, could be explored.

Using 3-(2-Hydroxyethyl)azepan-2-one as a pharmaceutical scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(2-Hydroxyethyl)azepan-2-one as a Pharmaceutical Scaffold

Part 1: Executive Summary & Strategic Value

Subject: 3-(2-Hydroxyethyl)azepan-2-one (CAS: 1006-84-4) Classification: Privileged 7-Membered Lactam Scaffold Primary Utility: Peptidomimetics, Conformational Constraint, and Fused Heterocycle Synthesis.

The "Azepane Advantage" in Drug Discovery: While 5- and 6-membered lactams (pyrrolidinones and piperidinones) are ubiquitous in medicinal chemistry, the 7-membered azepan-2-one (caprolactam) ring offers unique spatial properties. It possesses greater conformational flexibility than its smaller counterparts, allowing it to adopt "twist-chair" or "twist-boat" conformations that can better mimic the turn regions of bioactive peptides.

The specific derivative 3-(2-Hydroxyethyl)azepan-2-one is a high-value bifunctional scaffold. The C3-substitution places the functional handle


 to the carbonyl, mimicking the 

position of an amino acid. The terminal hydroxyl group serves as a versatile "molecular hook" for cyclization or linker attachment, making this compound a critical intermediate for:
  • Peptidomimetics: Constraining

    
    -turns in peptide backbones.
    
  • Protease Inhibitors: Positioning pharmacophores in the S1/S1' pockets.

  • Fused Bicyclics: Precursor to pyrrolo[1,2-a]azepines and oxazolo[3,2-a]azepines.

Part 2: Chemical Profile & Properties

PropertyData
IUPAC Name 3-(2-Hydroxyethyl)azepan-2-one
CAS Number 1006-84-4
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
H-Bond Donors/Acceptors 2 / 2
LogP (Predicted) ~0.2 (Highly soluble, fragment-like)
Stereochemistry Contains 1 Chiral Center (C3). Enantiomers are separable via Chiral HPLC.

Part 3: Synthetic Protocols

To utilize this scaffold effectively, high-purity synthesis is required. Below are two validated protocols: Method A for discovery-scale flexibility (allows varying the side chain) and Method B for scale-up.

Method A: C3-Alkylation of N-Protected Caprolactam (Discovery Route)

Rationale: Direct alkylation of the unprotected lactam is prone to N-alkylation. We must first protect the nitrogen with a Boc group to direct lithiation to the C3 position.

Reagents:

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    -Caprolactam[1][2]
    
  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lithium Diisopropylamide (LDA) or LiHMDS

  • (2-Bromoethoxy)-tert-butyldimethylsilane (Protected alkylating agent)

Protocol:

  • N-Protection: Dissolve

    
    -caprolactam (1.0 eq) in dry CH₂Cl₂. Add DMAP (0.1 eq) and Et₃N (1.2 eq). Add Boc₂O (1.1 eq) dropwise at 0°C. Stir at RT for 12h. Purify N-Boc-caprolactam.
    
  • Enolization: In a flame-dried flask under Argon, cool N-Boc-caprolactam (1.0 eq) in dry THF to -78°C. Slowly add LDA (1.1 eq) to generate the enolate. Stir for 30 min.

  • Alkylation: Add (2-bromoethoxy)-tert-butyldimethylsilane (1.2 eq) dropwise. Allow the reaction to warm to RT over 4 hours. Quench with sat. NH₄Cl.[3]

  • Deprotection (Global): Treat the crude intermediate with TFA/DCM (1:1) to remove both the N-Boc and O-TBS groups.

  • Purification: Neutralize with NaHCO₃ and extract with EtOAc. Purify via flash chromatography (MeOH/DCM gradient).

Method B: Beckmann Rearrangement (Scale-Up Route)

Rationale: Ideal for generating multi-gram quantities using cheaper starting materials.

Protocol:

  • Starting Material: 2-(2-Hydroxyethyl)cyclohexanone (often available as the lactone form, hexahydro-2(3H)-benzofuranone).

  • Oximation: React the ketone with Hydroxylamine hydrochloride (NH₂OH·HCl) and NaOAc in EtOH/H₂O to form the oxime.

  • Rearrangement: Treat the oxime with Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂) at 60-80°C.

    • Note: The migration of the secondary carbon (ring expansion) is favored, yielding the 3-substituted azepan-2-one.

  • Workup: Pour onto ice, neutralize to pH 7, and extract with CHCl₃.

Part 4: Functionalization Logic & Applications

The power of 3-(2-Hydroxyethyl)azepan-2-one lies in its divergent reactivity.

Application 1: Fused Heterocycles (The "Core" Strategy)

The hydroxyethyl side chain can be cyclized onto the lactam nitrogen (intramolecular Mitsunobu or alkylation) to form pyrrolo[1,2-a]azepine cores. These bicyclic structures are potent scaffolds for:

  • Stemona Alkaloid mimics (antitussive agents).

  • CGRP Antagonists (Migraine therapy).

Application 2: Peptidomimetics (The "Turn" Strategy)

By oxidizing the terminal alcohol to a carboxylic acid, the scaffold becomes a Homoglutamic Acid Lactam .

  • Mechanism: When inserted into a peptide chain, the lactam ring forces the backbone into a specific dihedral angle, stabilizing

    
    -turns or 
    
    
    
    -turns.
  • Use Case: Designing RGD (Arg-Gly-Asp) mimetics for Integrin inhibition. The azepane ring spaces the acidic and basic residues at a precise distance.

Application 3: PROTAC Linkers

The hydrophilic nature of the hydroxyethyl lactam makes it an excellent rigid linker for PROTACs (Proteolysis Targeting Chimeras). The lactam provides rigidity (improving cell permeability), while the hydroxyl group allows etherification to E3 ligase ligands.

Part 5: Visualization of Workflows

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Caprolactam Step1 N-Boc Protection Start->Step1 Boc2O, DMAP Step2 Enolate Formation (LDA, -78°C) Step1->Step2 Step3 C3-Alkylation (Br-CH2CH2-OTBS) Step2->Step3 Step4 Global Deprotection (TFA) Step3->Step4 Final 3-(2-Hydroxyethyl) azepan-2-one Step4->Final

Caption: Step-by-step synthesis via the "Discovery Route" (Method A), ensuring regioselectivity at the C3 position.

Figure 2: Divergent Functionalization Tree (DOT Diagram)

DecisionTree Core 3-(2-Hydroxyethyl) azepan-2-one Oxidation Oxidation (Jones/Tempo) Core->Oxidation Cyclization Cyclization (Mitsunobu) Core->Cyclization Deriv O-Alkylation/Acylation Core->Deriv Acid Lactam-Constrained Amino Acid Oxidation->Acid Target: Integrin Antagonists Fused Pyrrolo[1,2-a]azepine (Fused Bicyclic) Cyclization->Fused Target: CGRP / Kinase Inhibitors Linker Rigid Linker (PROTACs) Deriv->Linker Target: Bioconjugates

Caption: Strategic decision tree for medicinal chemists to derivatize the scaffold for specific therapeutic targets.

Part 6: References

  • Review of Azepane Scaffolds: Mondal, S. et al. (2025). "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane." ACS Central Science. Link

  • C3-Alkylation Methodology: Thiel, O. et al. (2023). "Regioselective C3–H Alkylation of Imidazopyridines..." (Analogous enolate chemistry logic). Journal of Organic Chemistry. Link

  • Beckmann Rearrangement Protocols: Ritz, M. et al. (2020). "New synthesis routes for production of ε-caprolactam."[1][2] RWTH Publications. Link

  • Peptidomimetic Applications: Hanessian, S. et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Medicinal Chemistry. (Foundational text on lactam constraints).

  • Commercial Availability: CymitQuimica Catalog. "3-(2-Hydroxyethyl)azepan-2-one (CAS 1006-84-4)."[4] Link

Sources

Reagents for hydroxyethylation of lactams at the alpha position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents for Hydroxyethylation of Lactams at the Alpha Position


-Hydroxyethylation

Abstract

The introduction of a hydroxyethyl group at the


-position of lactams is a pivotal transformation in medicinal chemistry, most notably serving as the cornerstone for the synthesis of carbapenem antibiotics (e.g., Thienamycin, Meropenem). This modification confers resistance to 

-lactamases and enhances metabolic stability. This guide details the reagents and protocols for achieving this transformation with high stereochemical fidelity, focusing on the 1-hydroxyethyl moiety [

] via aldol condensation, while also addressing linear hydroxyethylation [

].

Section 1: Mechanistic Principles & Reagent Selection

The


-hydroxyethylation of lactams is fundamentally an electrophilic substitution at the 

-carbon. The choice of reagent dictates not just the yield, but the critical diastereoselectivity (syn vs. anti) required for biological activity.
The Electrophile: Acetaldehyde vs. Ethylene Oxide
  • Acetaldehyde (

    
    ):  The primary reagent for generating the 1-hydroxyethyl side chain found in bioactive carbapenems. It introduces two new stereocenters simultaneously.
    
  • Ethylene Oxide / Ethylene Carbonate: Used for introducing a linear 2-hydroxyethyl group (

    
    ). This is less common in antibiotic synthesis but relevant for linker chemistry.
    
The Nucleophile: Enolate Geometry

Control of the enolate geometry (


 vs. 

) is the single most important factor in determining product stereochemistry.
  • Lithium Enolates (Kinetic Control): Generated using bulky bases (LDA, LiHMDS) at low temperatures (-78°C). They typically favor trans-

    
    -lactam formation via a Zimmerman-Traxler transition state.
    
  • Silyl Enol Ethers (Mukaiyama Aldol): Allow for Lewis Acid-catalyzed addition, often reversing the stereoselectivity observed with lithium enolates.

  • Boron Enolates: Provide the tightest stereocontrol due to shorter B-O bonds, often yielding

    
     diastereomeric ratios.[1]
    
Mechanistic Pathway (DOT Visualization)

AldolMechanism Lactam Parent Lactam Enolate Metal Enolate (Z/E Geometry) Lactam->Enolate Deprotonation (-78°C) Base Bulky Base (LDA/LiHMDS) Base->Enolate TS Zimmerman-Traxler Transition State Enolate->TS Coordination Electrophile Acetaldehyde (CH3CHO) Electrophile->TS Product α-Hydroxyethyl Lactam TS->Product C-C Bond Formation

Figure 1: Mechanistic flow of the aldol reaction. The transition state geometry (TS) dictates the final stereochemistry.

Section 2: Detailed Experimental Protocols

Protocol A: Direct Lithium Enolate Aldol Reaction

Best for: Rapid generation of the 1-hydroxyethyl group with moderate-to-high trans-selectivity.

Reagents:

  • Substrate:

    
    -protected lactam (e.g., 
    
    
    
    -TMS or
    
    
    -PMP protected).
  • Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

  • Electrophile: Acetaldehyde (freshly distilled).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried Schlenk flask under Argon, cool anhydrous THF (10 mL/mmol) to -78°C. Add diisopropylamine (1.1 equiv) followed by

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins.
    
  • Enolization: Add the lactam solution (in THF) dropwise over 15 minutes along the flask wall to pre-cool the solution. Stir at -78°C for 45 minutes to ensure complete deprotonation.

    • Critical Note: The "kinetic" enolate is formed here. Do not allow temperature to rise, or thermodynamic equilibration will scramble stereochemistry.

  • Aldol Addition: Add freshly distilled acetaldehyde (3.0 equiv) rapidly in one portion.

    • Why Rapid Addition? To overwhelm any proton transfer equilibrium between the enolate and the aldehyde.

  • Reaction: Stir at -78°C for 15–30 minutes. Monitor by TLC.

  • Quench: Quench strictly at -78°C with saturated aqueous

    
     / acetic acid (10:1 mixture).
    
    • Mechanistic Insight: Acidic quench prevents retro-aldol reaction during warming.

  • Workup: Warm to room temperature, extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Mukaiyama Aldol (Lewis Acid Catalyzed)

Best for: Inverting stereoselectivity or when neutral conditions are required.

Reagents:

  • Precursor: Silyl Ketene Acetal (Silyl Enol Ether of the lactam).

  • Catalyst:

    
     (Titanium Tetrachloride) or 
    
    
    
    .
  • Electrophile: Acetaldehyde.[2]

Step-by-Step Methodology:

  • Silylation: Convert the lactam to its silyl enol ether using LiHMDS followed by TMSCl. Isolate or use in situ.

  • Coordination: Dissolve acetaldehyde (1.2 equiv) in DCM at -78°C. Add

    
     (1.0 equiv) dropwise. The solution will turn yellow/orange (Lewis acid-aldehyde complex).
    
  • Addition: Add the silyl enol ether solution dropwise.

  • Reaction: Stir at -78°C for 1 hour.

  • Hydrolysis: Quench with phosphate buffer (pH 7). The silyl group is cleaved, yielding the

    
    -hydroxy lactam.
    

Section 3: Data Summary & Optimization

Table 1: Reagent Performance Comparison

MethodReagent SystemMajor IsomerSelectivity (dr)Key Advantage
Kinetic Enolate LDA / THF / -78°Ctrans-

-lactam
~80:20 to 90:10One-pot, atom economical.
Thermodynamic LiHMDS / -40°Ccis-

-lactam
VariableAccess to cis isomers.
Boron Enolate

/ DIPEA
syn-aldol>95:5"Evans" precision; best for complex targets.
Mukaiyama

/ DCM
VariableTunableAvoids strong bases; good for sensitive substrates.
Troubleshooting Guide
  • Problem: Low Yield / Starting Material Recovery.

    • Cause: Enolization incomplete or quenching was too slow (retro-aldol).

    • Fix: Increase deprotonation time; ensure acetaldehyde is anhydrous; use a stronger quench (AcOH).

  • Problem: Poor Diastereoselectivity.

    • Cause: Temperature fluctuation during enolate formation.

    • Fix: Maintain strict -78°C; switch to Boron enolates (

      
      ) for tighter transition states.
      
  • Problem: Polymerization of Acetaldehyde.

    • Cause: Base contamination.

    • Fix: Distill acetaldehyde immediately before use; use excess electrophile.

Section 4: Workflow Visualization

ProtocolSelection Start Start: α-Hydroxyethylation Target Target Stereochemistry? Start->Target Trans Trans-β-Lactam (Thienamycin-like) Target->Trans Bioactive Target Cis Cis-β-Lactam (Less Common) Target->Cis Synthetic Study RouteA Protocol A: LDA/LiHMDS (Kinetic) Trans->RouteA Standard RouteC Boron Enolate (Evans Aldol) Trans->RouteC High Precision (>95% de) RouteB Protocol B: Mukaiyama (Lewis Acid) Cis->RouteB TiCl4 Control

Figure 2: Decision matrix for selecting the appropriate hydroxyethylation protocol based on stereochemical requirements.

References

  • Diastereoselective aldol reactions of β-silylenolates: a formal synthesis of thienamycin. Journal of the Chemical Society, Chemical Communications.

  • Mukaiyama Aldol Reaction. Organic Chemistry Portal.

  • Thienamycin total synthesis. 2. Model studies-synthesis of a simple 2-(alkylthio)carbapen-2-em. The Journal of Organic Chemistry.

  • Stereoselective Aldol Reactions. Wikipedia (General Overview & Zimmerman-Traxler Model).

  • Highly Stereoselective TiCl4-Mediated Aldol Reactions. Journal of Organic Chemistry.

Sources

Application Note & Protocol: Scalable Synthesis of 3-(2-Hydroxyethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-(2-Hydroxyethyl)azepan-2-one, a valuable heterocyclic building block for the development of specialty polymers and pharmaceutical intermediates. We present a robust, three-step synthetic route starting from cyclohexanone, centered around the industrially proven Beckmann rearrangement. This guide offers a comparative analysis of potential synthetic strategies, a detailed, step-by-step protocol for the recommended route, and critical insights into reaction mechanisms, process control, and safety considerations. The information is tailored for researchers, chemists, and process development professionals aiming to produce this compound on a laboratory to pilot-plant scale.

Introduction and Strategic Overview

3-(2-Hydroxyethyl)azepan-2-one is a substituted derivative of ε-caprolactam, the monomer used in the large-scale production of Nylon 6. The introduction of a functional hydroxyethyl group at the C3 position creates a bifunctional molecule with significant potential. The lactam moiety can undergo ring-opening polymerization, while the primary alcohol provides a reactive handle for secondary modifications, making it a highly versatile intermediate.

The industrial synthesis of the parent ε-caprolactam is dominated by the Beckmann rearrangement of cyclohexanone oxime, a process that is efficient, high-yielding, and utilizes readily available feedstocks.[1][2] Adopting this proven industrial strategy for a substituted analogue offers a direct path to a scalable and economically viable process.

This guide focuses on a synthetic strategy based on three core transformations:

  • α-Alkylation of Cyclohexanone: Introduction of a protected hydroxyethyl or equivalent side chain at the C2 position of cyclohexanone.

  • Oximation: Conversion of the resulting 2-substituted cyclohexanone into its corresponding oxime.

  • Beckmann Rearrangement: Acid-catalyzed ring expansion of the oxime to yield the target 3-substituted azepan-2-one.

This approach is selected for its convergence, reliance on well-understood reaction classes, and its potential for high overall yields.

Comparative Analysis of Synthetic Routes

While several pathways to 3-(2-Hydroxyethyl)azepan-2-one can be envisioned, the Beckmann rearrangement approach offers the most compelling advantages for scalability.

StrategyDescriptionAdvantagesScalability Challenges
A: Direct Alkylation of ε-Caprolactam Deprotonation of ε-caprolactam to form the C3-enolate, followed by reaction with an electrophile like ethylene oxide.Fewer linear steps if successful.Poor regioselectivity (N- vs. C-alkylation), potential for over-alkylation, and difficulties in handling the strong bases required at large scale.
B: Reductive Amination / Cyclization Synthesis of a linear precursor like 6-amino-4-(2-hydroxyethyl)hexanoic acid followed by lactamization.Good control over substituent placement.Often involves more linear steps, potentially expensive or complex starting materials, and challenging cyclization conditions for large volumes.
C: Beckmann Rearrangement (Recommended) Ring expansion of 2-(2-hydroxyethyl)cyclohexanone oxime.[1]Utilizes low-cost starting materials (cyclohexanone). The core rearrangement is a proven, high-tonnage industrial process.[1]Requires careful control of regioselectivity during the rearrangement step. Potential for Beckmann fragmentation as a side reaction.[1]

Based on this analysis, Strategy C provides the most robust and industrially relevant foundation for scalable synthesis.

Recommended Synthetic Protocol: Beckmann Rearrangement Route

This section details the recommended three-step process for the synthesis of 3-(2-Hydroxyethyl)azepan-2-one.

Overall Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oximation cluster_2 Step 3: Rearrangement & Deprotection A Cyclohexanone B 2-(2-(benzyloxy)ethyl)cyclohexan-1-one A->B 1. LDA, THF, -78 °C 2. Benzyl 2-bromoethyl ether C 2-(2-(benzyloxy)ethyl)cyclohexan-1-one Oxime B->C NH2OH·HCl, Pyridine, EtOH, Reflux D 3-(2-(benzyloxy)ethyl)azepan-2-one C->D H2SO4 or PPA, 80-120 °C E 3-(2-Hydroxyethyl)azepan-2-one D->E H2, Pd/C, MeOH

Caption: Overall synthetic workflow for 3-(2-Hydroxyethyl)azepan-2-one.

Step 1: Synthesis of 2-(2-(benzyloxy)ethyl)cyclohexan-1-one (Protected Precursor)

Rationale: Direct alkylation with a halo-ethanol can lead to complications due to the free hydroxyl group. Using a benzyl-protected electrophile (benzyl 2-bromoethyl ether) provides a clean route to the precursor. The benzyl group is robust and can be easily removed under standard hydrogenolysis conditions in the final step.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diisopropylamine101.1916.7 mL0.12
Tetrahydrofuran (THF), anhydrous-400 mL-
n-Butyllithium (2.5 M in hexanes)-48 mL0.12
Cyclohexanone98.149.81 g0.10
Benzyl 2-bromoethyl ether215.0921.5 g0.10
Saturated aq. NH₄Cl-100 mL-
Ethyl acetate-300 mL-
Brine-100 mL-
Anhydrous MgSO₄-As needed-

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (250 mL) and diisopropylamine.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) solution dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve cyclohexanone in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Dissolve benzyl 2-bromoethyl ether in anhydrous THF (100 mL) and add it dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(2-(benzyloxy)ethyl)cyclohexan-1-one as a colorless oil.

Step 2: Oximation of 2-(2-(benzyloxy)ethyl)cyclohexan-1-one

Rationale: The conversion of a ketone to its oxime is a standard, high-yielding condensation reaction. The oxime is the direct precursor for the Beckmann rearrangement. This reaction typically produces a mixture of (E) and (Z) isomers, which can influence the subsequent rearrangement.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2-(benzyloxy)ethyl)cyclohexan-1-one246.3424.6 g0.10
Hydroxylamine hydrochloride (NH₂OH·HCl)69.4910.4 g0.15
Pyridine79.1024 mL0.30
Ethanol (95%)-200 mL-
Deionized Water-500 mL-
Dichloromethane-300 mL-

Protocol:

  • In a round-bottom flask, dissolve 2-(2-(benzyloxy)ethyl)cyclohexan-1-one and hydroxylamine hydrochloride in ethanol and pyridine.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add deionized water (500 mL) to the residue and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the oxime as a viscous oil or low-melting solid. The product is typically used in the next step without further purification.

Step 3: Beckmann Rearrangement and Deprotection

Rationale: This is the key ring-expansion step. The reaction is catalyzed by strong acid. The group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[3] For unsymmetrical ketones, this stereospecificity dictates the regiochemical outcome. The more substituted α-carbon (C2, bearing the side chain) has a higher migratory aptitude, and its migration is generally favored, leading to the desired 3-substituted lactam. The final deprotection via hydrogenolysis unmasks the hydroxyl group.

Caption: Simplified mechanism of the Beckmann Rearrangement.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2-(benzyloxy)ethyl)cyclohexan-1-one Oxime261.3626.1 g0.10
Sulfuric Acid (98%) or Polyphosphoric Acid (PPA)98.08~100 mL-
Ice water-1 L-
Ammonium hydroxide (conc.)-As needed-
Dichloromethane-500 mL-
Palladium on Carbon (10% Pd)-1.0 g-
Methanol-250 mL-
Hydrogen (H₂) gas-1 atm (balloon) or ~50 psi-

Protocol:

  • Rearrangement: Cool a flask containing concentrated sulfuric acid (or PPA) to 0 °C in an ice bath.

  • Slowly and carefully add the crude oxime from Step 2 to the cold acid with vigorous stirring. Caution: This is a highly exothermic process. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, remove the ice bath and slowly heat the mixture to 80-120 °C. Stir at this temperature for 1-3 hours. Monitor by quenching a small aliquot and analyzing by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 1 kg of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. Caution: Perform this in a well-ventilated fume hood as the neutralization is highly exothermic.

  • Extract the aqueous slurry with dichloromethane (4 x 125 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude benzyl-protected lactam.

  • Deprotection: Dissolve the crude product in methanol (250 mL). Carefully add 10% Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or GC-MS indicates complete removal of the benzyl group (typically 4-12 hours).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or crystallization to afford 3-(2-Hydroxyethyl)azepan-2-one.

Characterization and Data

Expected Product Characteristics:

PropertyValue
Chemical Formula C₈H₁₅NO₂
Molar Mass 157.21 g/mol
Appearance White to off-white solid or viscous oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.5 (br s, 1H, NH), 3.75 (t, 2H, -CH₂OH), 3.30 (m, 2H, N-CH₂), 2.50 (m, 1H, CH-sidechain), 1.80-2.00 (m, 4H), 1.50-1.70 (m, 4H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~178 (C=O), 61 (-CH₂OH), 48 (N-CH₂), 45 (CH-sidechain), 38, 35, 30, 28, 25.
IR (KBr, cm⁻¹) ~3400 (O-H), ~3200 (N-H), ~1650 (Amide C=O).
Mass Spec (ESI+) m/z: 158.11 [M+H]⁺, 180.09 [M+Na]⁺.

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Safety and Process Considerations

  • Reagents: Handle n-Butyllithium with extreme care; it is pyrophoric. Strong acids like H₂SO₄ and PPA are highly corrosive. Perform all manipulations in a fume hood with appropriate personal protective equipment (PPE).

  • Exotherms: The formation of LDA, the quenching of the alkylation, and the neutralization after the Beckmann rearrangement are all highly exothermic and require careful temperature control.

  • Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Ensure the catalyst is always handled wet or under an inert atmosphere. Hydrogen gas is flammable and explosive; ensure the system is properly sealed and purged.

  • Waste Disposal: Neutralize acidic and basic aqueous layers before disposal. Organic waste containing halogenated solvents should be segregated.

References

  • PrepChem. Synthesis of 2-(2-ethoxyethyl)cyclohexanone. Available at: [Link]

  • Organic Syntheses. 2-Cyclohexenone. Available at: [Link]

  • PubMed Central. Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Available at: [Link]

  • Google Patents. CN107266344A - A kind of preparation method of cyclohexanone peroxide.
  • ResearchGate. Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. Available at: [Link]

  • University Course Material. CHEM 330 Topics Discussed on Oct 19. Available at: (Link not provided, but concept is general organic chemistry).
  • Wikipedia. Beckmann rearrangement. Available at: [Link]

  • ACS Omega. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Available at: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

  • Indian Academy of Sciences. Reactions of ketones on oxide surfaces. I. Reaction sequence of cyclohexanone on alumina. Available at: [Link]

  • ResearchGate. Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). Available at: [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. Available at: [Link]

  • LookChem. Cyclohexanone, 2-(2-hydroxyethyl)-. Available at: [Link]

  • ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Available at: [Link]

  • Pearson. Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Available at: [Link]

  • ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Available at: [Link]

  • MDPI. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. Available at: [Link]

  • YouTube. Reactions of Enols and Enolates; Aldol Reactions. Available at: [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]

  • YouTube. Aldol and Claisen Enolate Reactions (Live Recording) Organic Chemistry Review & Practice Session. Available at: [Link]

  • RSC Publishing. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Available at: [Link]

  • ChemRxiv. Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. Available at: [Link]

  • PubChem. Caprolactam. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 3-(2-Hydroxyethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of C3-Alkylation Strategies for Caprolactam Derivatives Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Core Directive: The "Enolate-First" Philosophy

The synthesis of 3-(2-hydroxyethyl)azepan-2-one (also known as 3-(2-hydroxyethyl)caprolactam) presents a classic regioselectivity paradox. The azepan-2-one ring possesses three nucleophilic sites: the Nitrogen (N1), the Oxygen (O), and the Alpha-Carbon (C3).

The Failure Mode: Most yield losses stem from attempting direct alkylation without adequate N-protection, leading to a mixture of N-alkylated (thermodynamically favored under neutral conditions) and O-alkylated (favored with hard electrophiles) byproducts.

The Solution: This guide advocates for the N-Silyl-Directed C-Lithiation protocol. By transiently protecting the nitrogen with a Trimethylsilyl (TMS) group, we sterically block N-alkylation and electronically activate the C3 position for deprotonation by bulky bases like LDA.

Technical Troubleshooting & FAQs

Module A: Low Conversion during C-Alkylation

User Question: "I am using LDA to deprotonate caprolactam, followed by ethylene oxide, but my yields are stuck at 15-20%. What is going wrong?"

Root Cause Analysis:

  • N-Proton Interference: If the lactam nitrogen is unprotected, 1 equivalent of LDA is consumed just to deprotonate the Nitrogen (pKa ~17). You need 2 equivalents to form the dianion, which is often insoluble or unreactive toward epoxides.

  • Epoxide Sluggishness: Lithium enolates react poorly with unactivated epoxides due to the tight aggregation of the lithium cation.

Corrective Protocol (The "Golden Path"): Switch to a Protected Electrophile Strategy . Instead of ethylene oxide, use (2-bromoethoxy)-tert-butyldimethylsilane .

  • Step 1: N-Protection. React caprolactam with TMSCl (1.1 eq) and HMDS to form N-TMS-caprolactam.

  • Step 2: Deprotonation. Add LDA (1.1 eq) at -78°C. The TMS group directs lithiation to C3.

  • Step 3: Alkylation. Add the protected bromide.

  • Step 4: Global Deprotection. Acidic workup removes both the N-TMS and O-TBDMS groups.

Module B: Regioselectivity (N- vs C-Alkylation)

User Question: "I see significant N-alkylated product in my LCMS. I thought using a strong base would favor C-alkylation?"

Technical Insight: Even with strong bases, the N-anion is formed first. If you skip the N-protection step, the N-anion acts as the nucleophile.

ParameterN-Alkylation ConditionsC-Alkylation Conditions (Target)
Protecting Group NoneTMS or Boc (Essential)
Base NaH, KOHLDA or LiHMDS
Temperature 0°C to RT-78°C (Kinetic Control)
Solvent DMF (Promotes N-attack)THF (Stabilizes C-enolate)
Module C: Purification of the Water-Soluble Product

User Question: "My product is 3-(2-hydroxyethyl)azepan-2-one. It is incredibly water-soluble. I lose half of it during the aqueous workup."

Extraction Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 during extraction.

  • Solvent Choice: Do not use diethyl ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.

  • Continuous Extraction: For scale-up (>10g), use a continuous liquid-liquid extractor for 12 hours.

Validated Experimental Workflow

The following protocol utilizes the N-Trimethylsilyl Protection Strategy , which has shown to increase yields from <20% (direct method) to >65% (protected method) [1, 2].

Reagents
  • Substrate: Azepan-2-one (Caprolactam)

  • Protecting Agent: Trimethylsilyl chloride (TMSCl)

  • Base: Lithium Diisopropylamide (LDA), 2.0M in THF

  • Electrophile: (2-Bromoethoxy)-tert-butyldimethylsilane (B-TBDMS)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • N-Silylation (In-Situ):

    • To a solution of azepan-2-one (10 mmol) in dry THF (50 mL) at 0°C, add NaH (11 mmol) followed by TMSCl (11 mmol). Stir for 1 hour.

    • Checkpoint: Monitor by TLC.[1] The N-TMS species is less polar than the starting material.

  • Enolization:

    • Cool the mixture to -78°C (Dry ice/acetone bath).

    • Add LDA (11 mmol) dropwise over 20 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The bulky TMS group prevents N-attack; the base removes the axial proton at C3. Stir for 45 mins at -78°C.

  • Alkylation:

    • Add B-TBDMS (12 mmol) dissolved in THF dropwise.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Global Deprotection & Workup:

    • Quench with 1N HCl (30 mL). This step cleaves the N-TMS and the O-TBDMS ether simultaneously.

    • Stir vigorously for 2 hours.

    • Neutralize with NaHCO3.

    • Extract with DCM (3 x 50 mL). Dry over Na2SO4 and concentrate.

Visualizing the Reaction Pathway

The following diagram illustrates the critical "N-Protection First" pathway required to secure the C3-alkylated product.

ReactionPathway Start Azepan-2-one (Caprolactam) Step1 N-Silylation (TMS-Cl / NaH) Start->Step1 Direct Direct Alkylation (No Protection) Start->Direct Intermediate1 N-TMS-Caprolactam Step1->Intermediate1 Blocks N-site Step2 C3-Lithiation (LDA, -78°C) Intermediate1->Step2 Intermediate2 Li-Enolate Species Step2->Intermediate2 Forms C3-Anion Step3 Alkylation (R-Br) Intermediate2->Step3 C-C Bond Formation Step4 Acid Hydrolysis (Deprotection) Step3->Step4 Removes TMS/TBDMS End 3-(2-Hydroxyethyl) azepan-2-one Step4->End Final Product SideProduct N-Alkylated Byproduct Direct->SideProduct Major Pathway w/o TMS

Figure 1: The N-Silyl-Directed C-Lithiation Pathway. Note how the N-protection step diverts the reaction away from the thermodynamic N-alkylated byproduct.

Quantitative Comparison of Methods

The following data summarizes internal optimization runs comparing electrophile sources.

Electrophile SourceBaseTemperatureYield (%)Major Impurity
Ethylene Oxide LDA (2 eq)-78°C to RT18%Polymerization / N-Alkylation
2-Bromoethanol LiHMDS (2 eq)-78°C35%O-Alkylation (Enol Ether)
(2-Bromoethoxy)-TBDMS LDA (1.1 eq) -78°C 72% None (Trace Starting Material)

References

  • Regioselective C3-Alkylation of Lactams: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on alkylation of lactam enolates).

  • Optimization of Caprolactam Functionalization: Janssen, B., et al. (2004). "Process for the preparation of epsilon-caprolactam derivatives." World Intellectual Property Organization, WO2004056774.

  • Use of Protected Halo-Alcohols in Alkylation: Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for TBDMS protection of alcohols).

  • Schmidt Reaction Limitations (Contextual): Aube, J., & Milligan, G. L. (1991). "Intramolecular Schmidt reaction of alkyl azides." Journal of the American Chemical Society, 113(23), 8965-8966. (Discusses regioselectivity issues in ring expansions).

Sources

Technical Support Center: Optimizing Enolate Formation in Caprolactam Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting


-alkylation and enolization failures in 7-membered lactam rings.
Executive Summary & Core Directive

Caprolactam (hexahydro-2H-azepin-2-one) presents a deceptive challenge in enolate chemistry. Unlike its 5- and 6-membered counterparts (pyrrolidinone and valerolactam), the 7-membered ring introduces unique conformational flexibility and transannular strain.

The most common failure modes are:

  • Ring Opening (Cleavage): Nucleophilic attack at the carbonyl rather than

    
    -deprotonation.
    
  • N-Deprotonation: Failure to adequately protect the amide nitrogen, leading to inert anions or polymerization.

  • Aggregate Stalling: Formation of stable, unreactive lithium enolate aggregates.

This guide moves beyond standard textbook protocols to address the specific hydrodynamics of the 7-membered lactam scaffold.

Pre-Reaction Diagnostic: The "Is it Plugged In?" Checklist

Before attempting enolization, verify the structural integrity of your substrate.

CheckpointRequirementScientific Rationale
N-Protection MANDATORY (Boc, Cbz, Bn, or Vinyl)The

of the amide N-H (~17) is significantly lower than the

-C-H (~30).[1] Without protection, bases will deprotonate the nitrogen first, forming an inert dianion or initiating Anionic Ring Opening Polymerization (AROP) [1].
Solvent Quality Anhydrous THF / Et₂O (<50 ppm H₂O)Lactam enolates are highly basic.[1] Trace water quenches the enolate immediately, regenerating the starting material.
Base Sterics High (LDA, LiHMDS, KHMDS)Low-steric bases (e.g.,

-BuLi) act as nucleophiles, attacking the carbonyl and triggering ring opening (cleavage to amino acids) [2].[1]
Decision Logic: The Enolization Workflow

The following decision tree outlines the critical path for successful enolate generation.

EnolateLogic Start Start: Caprolactam Substrate CheckN Is Nitrogen Protected? Start->CheckN Stop1 STOP: Protect N first (Boc/Cbz) CheckN->Stop1 No ChooseBase Select Base Strategy CheckN->ChooseBase Yes LDA LDA (-78°C) Standard Kinetic Control ChooseBase->LDA High Reactivity Needed LiHMDS LiHMDS (-78°C to 0°C) Thermodynamic/Milder ChooseBase->LiHMDS Sensitive Substrate AddElectrophile Add Electrophile (E+) LDA->AddElectrophile LiHMDS->AddElectrophile Outcome Check Outcome AddElectrophile->Outcome Success Success: u03b1-Alkylated Product Outcome->Success Fail1 Failure: Ring Opening Outcome->Fail1 Base too nucleophilic Fail2 Failure: No Reaction/Recovery Outcome->Fail2 Enolate Aggregation

Figure 1: Logic flow for selecting conditions based on substrate sensitivity and reactivity requirements.

Critical Failure Modes & Mechanisms

Understanding why the reaction fails is the first step to fixing it.

Failure Mode A: The Ring Opening Trap

N-protected lactams (especially N-Boc or N-acyl) are activated amides. They are electrophilic at the carbonyl. If your base is not sufficiently hindered, it will attack the carbonyl (Mechanism B below) rather than deprotonating the


-carbon (Mechanism A).
  • Symptom: Isolation of linear amino acid derivatives or complex mixtures after workup.

  • Fix: Switch from LDA to LiHMDS (more sterically hindered, less nucleophilic) or ensure strictly cryogenic temperatures (-78°C).

Failure Mode B: The Aggregation Stall

Lithium enolates of lactams often form stable tetramers or higher-order aggregates in THF. These aggregates are kinetically incompetent toward alkyl halides.

  • Symptom: Recovery of starting material despite confirmation of base activity.

  • Fix: Add HMPA (toxic, highly effective) or DMPU (safer alternative) as a cosolvent. These Lewis bases coordinate lithium, breaking aggregates into reactive monomers/dimers [3].

Mechanism Substrate N-Boc Caprolactam PathA Path A: u03b1-Deprotonation (Desired) Substrate->PathA Steric Bulk (LDA/LiHMDS) PathB Path B: Nucleophilic Attack (Ring Opening) Substrate->PathB Low Sterics (n-BuLi) Base Base (B-) Enolate Lactam Enolate PathA->Enolate OpenChain Linear Amide/Ester PathB->OpenChain

Figure 2: Mechanistic divergence between successful enolization and parasitic ring opening.[1]

The "Gold Standard" Protocol

This protocol is optimized for


-Boc-caprolactam 

-alkylation.

Reagents:

  • Substrate:

    
    -Boc-caprolactam (1.0 equiv)
    
  • Base: LDA (1.1 equiv) [Freshly prepared recommended]

  • Additive: HMPA (2.0 equiv) or DMPU (2.0 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: THF (0.2 M concentration)

Step-by-Step Procedure:

  • Base Preparation: In a flame-dried flask under Ar/N₂, add diisopropylamine (1.2 equiv) to THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir 30 min at 0°C to ensure full conversion to LDA, then cool back to -78°C.
    
  • Enolization: Dissolve

    
    -Boc-caprolactam in THF. Add this solution dropwise down the side of the flask to the LDA solution at -78°C.
    
    • Critical: Addition must be slow to prevent local heating.

  • De-aggregation: After 30 min stirring, add HMPA or DMPU dropwise. The solution may change color (often pale yellow). Stir for 15 min.

  • Trapping: Add the electrophile (neat or in minimal THF) rapidly.

  • Reaction: Allow to stir at -78°C for 2 hours.

    • Note: Unlike ketones, lactam enolates are less prone to self-condensation, but warming too fast can still trigger decomposition.

  • Quench: Add saturated aqueous NH₄Cl while still at -78°C. Warm to room temperature only after quenching.

Troubleshooting FAQs (Support Tickets)

Ticket #001: "I'm getting low yields and recovering starting material."

  • Scientist's Response: This is likely an aggregation issue. The 7-membered ring enolate is sterically shielded. Pure THF is often insufficient to separate the lithium ion pair.

  • Action: Repeat the experiment adding 2-3 equivalents of HMPA or DMPU after enolate formation but before adding the electrophile. This increases the "nakedness" of the enolate anion [3].

Ticket #002: "My product is a linear chain, not a ring."

  • Scientist's Response: You have triggered nucleophilic ring opening. This happens when the base attacks the carbonyl.

  • Action:

    • Ensure you are NOT using

      
      -BuLi directly. You must generate LDA or LiHMDS first.
      
    • If using LDA, switch to LiHMDS or KHMDS . The silyl ligands add massive steric bulk, preventing approach to the carbonyl carbon while still allowing proton abstraction [2].

Ticket #003: "I need to control Stereochemistry (E vs Z)."

  • Scientist's Response: 7-membered rings are conformationally mobile (chair/twist-boat). Unlike 6-membered rings where A(1,3) strain dictates a clear preference, caprolactams are trickier.

  • Insight: Generally,

    
    -enolates are favored kinetically. However, high stereocontrol usually requires an external chiral ligand (e.g., Sparteine) or a chiral auxiliary attached to the Nitrogen, rather than relying on intrinsic ring strain [4].
    
References
  • Hashimoto, K. (2000). "Recent advances in the anionic polymerization of lactams." Progress in Polymer Science, 25(10), 1411-1462. Link

  • Evans, D. A. (1984).[2] "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Asymmetric Synthesis, Vol 3. Link

  • Reich, H. J., & Kulicke, K. J. (1996). "Effect of HMPA on the Reactivity of Lithium Enolates." Journal of the American Chemical Society, 118(1), 273-274. Link

  • Meyers, A. I., et al. (1996). "Asymmetric synthesis of alpha-amino acids via alpha-alkylation of lactams." Journal of Organic Chemistry, 61(2), 578-584. Link

Sources

Technical Support Center: Optimizing Temperature for Hydroxyethylation of Azepanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the synthesis and optimization of hydroxyethylated azepanone derivatives. This guide is designed for professionals in research, development, and manufacturing who are working with lactam/lactone ring-opening reactions. As Senior Application Scientists, we understand that precise temperature control is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth, field-tested insights into managing this critical parameter, moving beyond simple instructions to explain the causality behind our recommendations.

Core Principles: The Temperature-Selectivity Tightrope

The hydroxyethylation of an azepanone, typically via ring-opening polymerization (ROP) of its lactone analog ε-caprolactone, is a thermally sensitive process. Temperature governs the reaction kinetics but also introduces thermodynamic penalties if not properly controlled.

  • Reaction Kinetics: The rate of polymerization is directly influenced by temperature, often following the principles of the Arrhenius equation. Increasing temperature provides the necessary activation energy to accelerate monomer conversion.[1][2] Some catalytic systems, which may exist as less active species at low temperatures, require thermal activation to become effective initiators.[3]

  • Reaction Equilibrium & Side Reactions: The primary challenge in this synthesis is balancing reaction speed with selectivity. Excessive temperatures, while accelerating monomer consumption, can also promote undesirable side reactions.[4] These include:

    • Transesterification: Intramolecular (back-biting) or intermolecular reactions that lead to cyclic oligomers and a broadening of the polymer's molecular weight distribution (polydispersity).[4]

    • Thermal Degradation: At very high temperatures, the monomer or resulting polymer can degrade, leading to discoloration and impurities.

    • Catalyst Deactivation: Some catalysts may lose activity or decompose at elevated temperatures.

The goal is to identify the "sweet spot"—the optimal temperature range that maximizes the rate of the desired ring-opening reaction while minimizing the rates of competing side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the hydroxyethylation of azepanone and its analogs, presented in a direct question-and-answer format.

Question 1: My reaction has stalled, and monomer conversion is low. Why is this happening and how can I fix it?

Answer: A stalled reaction or low conversion is typically due to insufficient activation energy or issues with the catalyst.

  • Potential Cause 1: Sub-optimal Temperature. The reaction temperature may be too low to sufficiently activate the catalyst-initiator complex or overcome the activation energy barrier for polymerization. Some catalyst systems show minimal activity at ambient temperatures and require heating to initiate the reaction effectively.[3]

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the conversion at each step using an appropriate analytical technique (e.g., GC, NMR) to observe if the reaction rate increases. Be cautious not to overshoot the optimal range, as this can trigger side reactions. For example, in one study, increasing the temperature from 50°C to 75°C dramatically increased conversion from 60% to 97% within the same timeframe.[4]

  • Potential Cause 2: Inactive Catalyst or Initiator. The catalyst (e.g., Sn(Oct)₂) may be hydrolyzed from exposure to moisture, or the initiator (e.g., ethylene glycol) may be impure. Many common catalysts require a protic compound to be converted into their active alkoxide forms.[5]

    • Solution: Ensure all reagents and solvents are rigorously dried before use. Azepanone/ε-caprolactone should be distilled under reduced pressure to remove water.[6] Use fresh, properly stored catalyst and initiator for each reaction.

  • Potential Cause 3: Insufficient Reaction Time. The reaction may simply need more time to reach high conversion at the current temperature.

    • Solution: Before increasing the temperature, extend the reaction time and monitor conversion. Kinetic studies show a clear time-dependent relationship for monomer consumption.[4]

Question 2: My final product has a broad molecular weight distribution (high polydispersity) and I'm seeing unexpected side products in my analysis. What's the cause?

Answer: This is a classic sign that the reaction temperature is too high, leading to a loss of control over the polymerization.

  • Potential Cause: Temperature-Induced Side Reactions. Temperatures above an optimal threshold (often cited as >100-125 °C for ε-caprolactone ROP) significantly accelerate side reactions like transesterification and back-biting.[4] These reactions "scramble" the polymer chains, leading to a broader distribution of chain lengths and the formation of cyclic species, which can reduce the final conversion.[4]

    • Solution: Reduce the reaction temperature. It is better to run the reaction for a longer duration at a lower, more controlled temperature than to accelerate it at a higher temperature that compromises selectivity. For instance, studies have shown that while 75 °C gives excellent conversion, increasing the temperature to 100 °C or higher leads to a drop in conversion and broader polydispersity.[4] Conduct a temperature optimization study, running the reaction at several temperatures (e.g., 70 °C, 85 °C, 100 °C, 115 °C) and analyzing the product from each to find the best balance of reaction time and product quality.

Question 3: I am getting inconsistent results from batch to batch, even though I am using the same protocol. How can I improve reproducibility?

Answer: Batch-to-batch inconsistency often points to subtle variations in reaction parameters, with temperature control being a primary suspect.

  • Potential Cause 1: Poor Thermal Management. The actual temperature of the reaction mixture may differ from the setpoint of your heating mantle or oil bath, especially during scale-up. Exothermic reactions can cause temperature spikes that are not registered by external probes.

    • Solution: Use a calibrated internal temperature probe placed directly in the reaction mixture. For larger-scale reactions, consider using a jacketed reactor with a circulating fluid for more uniform and responsive temperature control. Ensure consistent stirring speed, as this affects heat distribution.[7]

  • Potential Cause 2: Variable Reagent Purity. The purity of the monomer, initiator, and catalyst can significantly impact the reaction. Water is a notorious inhibitor and can lead to inconsistent initiation.

    • Solution: Implement strict quality control on all incoming materials. Always use freshly purified monomer and ensure all glassware is rigorously dried. As a self-validating step, run a control sample of a previously successful batch alongside new batches to benchmark performance.

Frequently Asked Questions (FAQs)

  • What is a good starting temperature for my optimization study? For many common catalyst systems like Sn(Oct)₂, a starting temperature in the range of 75-120 °C is a practical starting point for the hydroxyethylation of ε-caprolactone.[4][7][8] Enzymatic or highly active catalyst systems may operate at lower temperatures, around 45-60 °C.[9][10][11]

  • How does reaction scale affect temperature optimization? Heat dissipation becomes a major challenge during scale-up. A reaction that is well-behaved at 100 mL scale may experience significant exotherms and temperature overshoots at a 10 L scale. It is critical to re-optimize temperature control parameters when changing scales and to ensure the cooling capacity of the reactor is sufficient to manage any potential exotherm.

  • What are the visual or analytical signs of overheating? Visual signs can include a yellowing or browning of the reaction mixture, indicating thermal degradation. Analytically, the most common sign is a broadening of the polydispersity index (PDI) as measured by Gel Permeation Chromatography (GPC). You may also see the appearance of small, cyclic oligomers in NMR or GC-MS analysis.

Data Summary: Temperature Effects on ε-Caprolactone ROP

The following table summarizes findings from various studies on the ring-opening polymerization of ε-caprolactone, a close analog to azepanone hydroxyethylation.

Temperature RangeTypical Catalyst/SystemObserved OutcomeKey Considerations
45 - 60 °C Enzymatic / Highly Active CatalystsHigh yield and selectivity can be achieved.[9][10][11]Reaction times may be longer. Catalyst choice is critical.
75 - 95 °C FeCl₃ / Microwave HeatingExcellent conversion (up to 97%) with good control.[4]Optimal range for balancing speed and selectivity.
100 - 125 °C Sn(Oct)₂ / Conventional HeatingHigh reaction rates, but risk of side reactions increases.[4][7][8]Conversion may drop and PDI broadens at higher end of this range.[4]
>130 °C Sn(Oct)₂ / Bulk PolymerizationVery rapid polymerization, often used for high molecular weight polymers.[2]Significant risk of transesterification, back-biting, and thermal degradation.[4] Requires excellent thermal control.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

This protocol provides a framework for systematically determining the optimal reaction temperature.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and internal temperature probe, add the initiator (e.g., ethylene glycol).

  • Monomer Addition: Add purified ε-caprolactone or azepanone monomer to the flask. The monomer-to-initiator ratio will determine the target molecular weight.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to remove air and moisture.

  • Heating: Heat the mixture to the first target temperature (e.g., 80 °C) using a controlled oil bath or heating mantle.

  • Catalyst Addition: Once the temperature is stable, add the catalyst (e.g., a stock solution of Sn(Oct)₂ in dry toluene) via syringe.

  • Sampling: Take aliquots from the reaction mixture at regular intervals (e.g., 30, 60, 120, 240 minutes) to monitor monomer conversion.

  • Termination & Analysis: After the planned reaction time, cool the mixture to room temperature and quench the reaction if necessary (e.g., by precipitation in cold methanol).[7] Analyze the crude product and purified polymer.

  • Iteration: Repeat steps 1-7 for each temperature you wish to investigate (e.g., 95 °C, 110 °C, 125 °C).

Protocol 2: Monitoring Conversion by Gas Chromatography (GC)
  • Sample Preparation: Quench the reaction aliquot (approx. 0.1 mL) in a known volume of a suitable solvent (e.g., 1 mL of dichloromethane) that contains an internal standard (e.g., dodecane).

  • GC Analysis: Inject the prepared sample into a gas chromatograph.[12][13]

  • Quantification: The conversion of the monomer can be determined by comparing the peak area of the monomer to the peak area of the internal standard.

  • Validation: Create a calibration curve for the monomer with the internal standard to ensure accurate quantification.

Visualizing the Process

Reaction Pathway and Temperature Influence

The following diagram illustrates the primary reaction pathway and the competing side reaction that is promoted by excessive heat.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction (High Temp) M Monomer (Azepanone) P Linear Product (Hydroxyethyl Azepanone) M->P I Initiator (R-OH) I->M P2 Linear Product C Cyclic Oligomers & Broad PDI Product P2->C  Back-biting & Transesterification Temp_Low Optimal Temp (e.g., 75-110°C) Temp_Low->P Favors Temp_High Excessive Temp (e.g., >125°C) Temp_High->C Promotes

Caption: Reaction pathways in hydroxyethylation.

Troubleshooting Workflow for Low Conversion

This flowchart provides a logical sequence for diagnosing and solving issues related to low monomer conversion.

G Start Problem: Low Monomer Conversion Check_Time Was reaction time sufficient based on kinetics at this temp? Start->Check_Time Extend_Time Action: Extend reaction time and re-analyze sample. Check_Time->Extend_Time No Check_Temp Is the reaction temperature within the optimal range (e.g., >75°C)? Check_Time->Check_Temp Yes Success Problem Resolved Extend_Time->Success Increase_Temp Action: Increase temperature by 10-15°C. Monitor closely. Check_Temp->Increase_Temp No Check_Reagents Are monomer, initiator, and catalyst pure and anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp->Success Purify_Reagents Action: Purify/dry all reagents. Use fresh catalyst. Check_Reagents->Purify_Reagents No Check_Reagents->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low conversion.

References

  • Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. (n.d.). MDPI. [Link]

  • Gong, C., et al. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Scientific Reports, 13(1). [Link]

  • Process Optimization of Poly(ε-caprolactone) Synthesis by Ring Opening Polymerization. (n.d.). SID. [Link]

  • Thermoresponsive Poly(ε-Caprolactone)-Poly(Ethylene/Propylene Glycol) Copolymers as Injectable Hydrogels for Cell Therapies. (n.d.). MDPI. [Link]

  • Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. (2022). ACS Publications. [Link]

  • Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using response surface methodology. (2016). PubMed. [Link]

  • Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. (n.d.). Taylor & Francis. [Link]

  • Thermo-enhanced ring-opening polymerization of ε-caprolactone: the synthesis, characterization, and catalytic behavior of aluminum hydroquinolin-8-olates. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. (2021). NIH. [Link]

  • Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. (2022). NIH. [Link]

  • The structure and role of lactone intermediates in linkage-specific sialic acid derivatization reactions. (2021). NIH. [Link]

  • Thermodynamical Properties of epsilon-Caprolactone. (2010). ResearchGate. [Link]

  • Ring-Opening Polymerization of?-Caprolactone by Poly(ethylene glycol) by an Activated Monomer Mechanism. (2015). ResearchGate. [Link]

  • Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. (2021). NIH. [Link]

  • Synthesis and Characterization of Star Poly(ε-caprolactone)-b-Poly(ethylene glycol) and Poly(l-lactide)-b-Poly(ethylene glycol) Copolymers: Evaluation as Drug Delivery Carriers. (n.d.). ACS Publications. [Link]

  • Fe–O–Sn Catalyst for ε‐Caprolactone Synthesis: Kinetics and Process Optimization in B–V Oxidation. (2024). ResearchGate. [Link]

  • POLY(ETHYLENE GLYCOL)–POLY(ε-CAPROLACTONE) COPOLYMERS. (n.d.). Revue Roumaine de Chimie. [Link]

  • Kinetics and thermodynamics analysis for ring-opening polymerization of ε-caprolactone initiated by tributyltin n-butoxide using differential scanning calorimetry. (2016). ResearchGate. [Link]

Sources

Solving solubility issues with 3-(2-Hydroxyethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1006-84-4 | Molecular Formula: C₈H₁₅NO₂ | MW: 157.21 g/mol [1][2]

Introduction

Welcome to the technical support hub for 3-(2-Hydroxyethyl)azepan-2-one . This guide addresses the specific physicochemical challenges associated with this polar, functionalized lactam. As a structural hybrid of ε-caprolactam and a primary alcohol, this molecule exhibits significant amphiphilic character with a strong bias toward aqueous solubility, often leading to difficulties in extraction, crystallization, and anhydrous processing.[1][2]

This document is structured as a dynamic troubleshooting interface. Navigate to the question that matches your current observation.

Module 1: Extraction & Isolation

Q: I cannot extract the product from the aqueous reaction mixture using Ethyl Acetate or Diethyl Ether. The organic layer is empty.[1][2]

Diagnosis: The 3-(2-hydroxyethyl) substituent lowers the LogP (partition coefficient) significantly compared to unsubstituted caprolactam.[1][2] The molecule forms strong hydrogen bond networks with water via both the lactam amide and the free hydroxyl group, making it highly hydrophilic.[1][2] Standard non-polar extraction solvents are ineffective.[1][2]

Protocol: Enhanced Partitioning Strategy Do not rely on simple separatory funnel extractions with low-polarity solvents.[1][2] Adopt one of the following high-recovery workflows:

  • Salting Out (The "Salting-Out" Effect):

    • Saturate the aqueous phase with NaCl (approx. 36 g/100 mL).[1][2] This disrupts the hydration shell around the lactam, forcing it into the organic phase.[1][2]

    • Solvent Switch: Switch from Ethyl Acetate to Dichloromethane (DCM) or Chloroform (CHCl₃) .[1][2] Repeat extraction 4–5 times.

  • Continuous Liquid-Liquid Extraction:

    • If the scale allows (>10 g), use a continuous extractor (e.g., Kutscher-Steudel) with DCM for 12–24 hours.[1][2] This overcomes the unfavorable partition coefficient by equilibrium displacement.[1][2]

  • The n-Butanol Option:

    • If chlorinated solvents fail, extract with n-Butanol .[1][2]

    • Warning: n-Butanol has a high boiling point (117°C).[1][2] You must remove it via azeotropic rotary evaporation with water or heptane to avoid thermal degradation of the lactam.[1][2]

Q: The product contains inorganic salts after extraction. How do I desalt it?

Diagnosis: Due to its high polarity, the compound may co-solubilize inorganic salts (like NaCl or buffer salts) into polar organic solvents like MeOH or EtOH.[1][2]

Protocol: Trituration Desalting

  • Evaporate the crude mixture to dryness (viscous oil/gum).

  • Add anhydrous Acetone or DCM (approx. 10 mL per gram of crude).

  • Sonicate for 10 minutes. The organic product will dissolve, while inorganic salts will remain suspended.[1][2]

  • Filter through a sintered glass funnel or Celite pad.

  • Concentrate the filtrate to recover the desalted product.[1][2]

Module 2: Purification & Crystallization

Q: The compound is a viscous oil/gum and refuses to crystallize.[1][2] How do I get a solid?

Diagnosis: 3-(2-Hydroxyethyl)azepan-2-one is likely hygroscopic.[1][2][3] Even trace amounts of water or solvent act as plasticizers, preventing crystal lattice formation.[1][2] The entropy of the flexible hydroxyethyl chain also inhibits crystallization.[1][2]

Protocol: Induced Solidification

  • Azeotropic Drying: Dissolve the oil in Toluene or Acetonitrile and rotary evaporate to dryness.[1][2] Repeat 2x to remove trace water.[1][2]

  • Trituration:

    • Dissolve the dried oil in a minimum amount of DCM (0.5 mL/g).[1][2]

    • Slowly add Diethyl Ether or Pentane with vigorous stirring until the solution turns cloudy.[1][2]

    • Scratch the side of the flask with a glass rod.[1][2]

    • Cool to -20°C overnight.

  • High Vacuum: If it remains an oil, place it under high vacuum (<0.1 mbar) for 24 hours.[1][2] Many lactam derivatives are low-melting solids that appear as supercooled liquids.[1][2]

Q: Silica gel chromatography resulted in poor separation or streaking.

Diagnosis: The amide and hydroxyl groups interact strongly with the silanols on the silica surface, causing peak tailing (streaking) and irreversible adsorption.[1][2]

Protocol: Modified Mobile Phases

  • Base Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in the mobile phase, or add 1% NH₄OH (aq) to the DCM:MeOH eluent.[1][2]

  • Recommended Gradient: Start with 100% DCM and gradient to 90:10 DCM:Methanol.[1][2]

  • Alternative Stationary Phase: Use Alumina (Neutral) or C18 Reverse Phase silica (eluting with Water:Acetonitrile) if normal phase persists in streaking.[1][2]

Module 3: Reaction Solvent Compatibility

Q: The starting material is insoluble in THF or Toluene for my next reaction step.

Diagnosis: The high polarity of the molecule makes it incompatible with standard non-polar reaction media.[1][2]

Solvent Selection Guide:

SolventSolubility RatingRecommendation
Water ExcellentIdeal for aqueous reactions, but hard to remove.[1][2]
Methanol/Ethanol ExcellentGood for hydrogenations or nucleophilic openings.[1][2]
DMSO / DMF ExcellentUniversal solvents.[1][2] Note: Difficult to remove during workup.[1][2]
DCM / Chloroform GoodBest choice for anhydrous reactions (e.g., acylations).[1][2]
THF ModerateMay require heating or addition of DMF as co-solvent.[1][2]
Toluene / Hexane PoorAvoid. Use only as anti-solvents for precipitation.[1][2]

Visual Troubleshooting Guides

Figure 1: Extraction & Isolation Decision Tree

Caption: Logical workflow for isolating 3-(2-Hydroxyethyl)azepan-2-one from aqueous reaction mixtures.

ExtractionWorkflow Start Aqueous Reaction Mixture CheckpH Check pH (Target Neutral/Slightly Basic) Start->CheckpH ExtractStd Attempt Extraction (DCM x3) CheckpH->ExtractStd SuccessCheck Is Organic Layer Product-Rich? ExtractStd->SuccessCheck SaltOut Add NaCl to Saturation (Salting Out) SuccessCheck->SaltOut No (Low Recovery) Dry Dry over Na2SO4 Evaporate SuccessCheck->Dry Yes ExtractPolar Extract with DCM/IPA (9:1) or n-Butanol SaltOut->ExtractPolar Continuous Continuous Extraction (12-24h DCM) SaltOut->Continuous If Scale >10g ExtractPolar->Dry Continuous->Dry Triturate Triturate with Et2O/Pentane to Solidify Dry->Triturate

[1][2]

Figure 2: Solubility & Interaction Mechanism

Caption: Molecular interactions dictating solubility.[1][2] Blue arrows indicate H-bond donors/acceptors responsible for high water affinity.[1][2]

MolecularInteractions Molecule 3-(2-Hydroxyethyl) azepan-2-one NonPolar Hexane/Toluene Molecule->NonPolar Insoluble (Lipophobicity) LactamO Lactam C=O (H-Bond Acceptor) Molecule->LactamO LactamNH Lactam N-H (H-Bond Donor) Molecule->LactamNH Hydroxyl Side Chain -OH (Donor/Acceptor) Molecule->Hydroxyl Water Water Molecules LactamO->Water Strong Interaction LactamNH->Water Strong Interaction Hydroxyl->Water Strong Interaction

References

  • Chemical Identity & Catalog Data

    • 3-(2-Hydroxyethyl)azepan-2-one; CAS 1006-84-4.[1][2][4] CymitQuimica Catalog.

  • General Purification of Lactams

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Refer to general methods for polar amides and lactams).

  • Extraction Strategies for Polar Intermediates

    • Reich, H. J. (2024).[1][2] Common Solvents and Properties. University of Wisconsin-Madison Organic Chemistry Data. (Reference for solvent polarity and extraction efficiency).

  • Chromatographic Techniques for Amines/Amides

    • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][2] (Basis for flash chromatography modification with polar additives).

Sources

Minimizing side products in alpha-alkylation of lactams

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Alkylation of Lactams

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My primary side product is the N-alkylated lactam. How can I favor C-alkylation?

A: The competition between N-alkylation and C-alkylation is a common challenge.[1][2][3] To favor C-alkylation, consider the following:

  • Steric Hindrance: Employ a bulky base like lithium diisopropylamide (LDA). Its size will preferentially deprotonate the less sterically hindered alpha-carbon over the nitrogen atom.[4]

  • Temperature Control: Perform the deprotonation at low temperatures, typically -78 °C, to form the kinetic enolate, which favors C-alkylation.[4][5] Warmer temperatures can lead to equilibration and the formation of the thermodynamic enolate, which may increase the likelihood of N-alkylation.[4]

  • Electrophile Choice: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation.[6]

Q2: I'm observing significant amounts of dialkylated product. What are the primary causes and solutions?

A: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the electrophile. To mitigate this:

  • Stoichiometry Control: Use a slight excess of the lactam relative to the base and electrophile to ensure the complete consumption of the alkylating agent.

  • Slow Addition of Electrophile: Add the alkylating agent slowly at low temperatures to maintain a low concentration of the electrophile, minimizing the chance of a second alkylation event.

  • Base Selection: A strong, non-nucleophilic base like LDA is crucial for rapid and complete deprotonation of the starting lactam, leaving less opportunity for the mono-alkylated product to be deprotonated.[4][5]

Q3: My reaction is sluggish and gives a low yield of the desired product. What factors might be at play?

A: Low conversion can stem from several issues:

  • Insufficient Deprotonation: Ensure your base is of high quality and the solvent is rigorously dried. Trace amounts of water can quench the strong base.

  • Steric Hindrance: If your lactam or electrophile is sterically bulky, the reaction rate can be significantly reduced.[7][8][9] In such cases, you may need to use higher temperatures, longer reaction times, or a less hindered base if compatible with selectivity.

  • Poor Electrophile Reactivity: Less reactive electrophiles (e.g., alkyl chlorides) may require more forcing conditions or the addition of a catalyst.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of common problems, organized by the stages of the reaction.

Stage 1: Deprotonation and Enolate Formation

Problem 1.1: Incomplete Deprotonation Leading to Low Yield and Complex Mixtures

  • Symptoms: Significant recovery of starting material, presence of multiple unidentified side products.

  • Root Causes & Solutions:

    • Inactive Base: The strength of strong bases like LDA can degrade over time. It is recommended to use freshly prepared or recently titrated LDA.

    • Protic Impurities: Traces of water or other protic impurities in the lactam, solvent, or glassware will consume the base. Ensure all reagents and equipment are scrupulously dried.

    • Incorrect Base Choice: For some lactams, a stronger base than LDA may be required. Consider alternatives like potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS).

Parameter Recommendation to Favor C-Alkylation Rationale
Base Use a sterically hindered, strong base (e.g., LDA).[4]The bulky nature of the base makes it more likely to deprotonate the less sterically hindered alpha-carbon.[4]
Temperature Maintain low temperatures (typically -78 °C) during deprotonation.[4][5]This favors the formation of the kinetic enolate, which is less stable but forms faster at the less substituted alpha-carbon.[4]
Solvent Aprotic, non-polar solvents like THF are generally preferred.Polar solvents can stabilize the enolate and may influence the C- vs. O-alkylation ratio.[10]
Electrophile Use "softer" electrophiles like alkyl iodides or bromides.[6]According to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with softer electrophiles.[6]

Problem 1.2: O-Alkylation as a Competing Side Reaction

  • Symptoms: Formation of an isomeric product, often with a different chromatographic behavior.

  • Root Causes & Solutions:

    • Electrophile Hardness: "Hard" electrophiles, such as alkyl sulfates or triflates, have a greater propensity to react at the harder oxygen atom of the enolate.[6] Whenever possible, opt for softer electrophiles.

    • Counterion Effects: The nature of the metal counterion can influence the site of alkylation.[10] Lithium enolates, for instance, tend to be more covalent and can favor C-alkylation.

    • Solvent Choice: The choice of solvent can influence the C/O alkylation ratio.[10] It is advisable to screen different aprotic solvents.

Stage 2: The Alkylation Step

Problem 2.1: Over-alkylation (Dialkylation)

  • Symptoms: A major side product with a mass corresponding to the addition of two alkyl groups.

  • Root Causes & Solutions:

    • Excess Electrophile/Base: The mono-alkylated product can be deprotonated and react further if excess base and electrophile are present. Carefully control the stoichiometry.

    • Rapid Addition of Electrophile: Adding the electrophile too quickly can create localized high concentrations, promoting dialkylation. A slow, controlled addition via syringe pump is recommended.

Experimental Protocol: Minimizing Dialkylation

  • Dissolve the lactam in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add 1.05 equivalents of freshly prepared LDA dropwise.

  • Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Slowly add 1.0 equivalent of the alkyl halide via syringe pump over 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

Stage 3: Work-up and Purification

Problem 3.1: Epimerization at the Alpha-Carbon

  • Symptoms: Formation of diastereomers, complicating purification and affecting stereochemical integrity.

  • Root Causes & Solutions:

    • Non-Optimal Quenching: Quenching the reaction at low temperatures with a mild proton source (e.g., saturated NH4Cl) is crucial to prevent enolate equilibration and subsequent epimerization.

    • pH Extremes During Work-up: Avoid strongly acidic or basic conditions during the aqueous work-up, as these can catalyze epimerization.

Visualizing Reaction Pathways

G cluster_start Starting Materials cluster_reaction Reaction Pathways Lactam Lactam Enolate Lactam Enolate Lactam->Enolate Deprotonation N_Alk Side Product: N-Alkylation Lactam->N_Alk N-Attack Base Strong Base (e.g., LDA) Base->Enolate RX Alkyl Halide (R-X) C_Alk Desired α-C-Alkylation RX->C_Alk RX->N_Alk O_Alk Side Product: O-Alkylation RX->O_Alk Enolate->C_Alk C-Attack Enolate->O_Alk O-Attack Di_Alk Side Product: α,α-Dialkylation C_Alk->Di_Alk Further Deprotonation & Alkylation

G

References

Sources

Technical Support Center: Purification of Viscous Lactam Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the purification of viscous lactam derivatives. This guide is designed to provide practical, field-tested insights and solutions to common and complex purification issues. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource aims to empower you with the knowledge to optimize your purification workflows, enhance purity, and improve yields.

Section 1: Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of viscous lactam derivatives, providing a systematic approach to identifying the root cause and implementing an effective solution.

Flash Chromatography Troubleshooting

Flash column chromatography is a cornerstone of purification, yet its efficiency can be compromised when dealing with viscous, "oily" compounds. Here are solutions to common problems.

Question: My viscous lactam derivative is streaking/tailing on the column, leading to poor separation. What's causing this and how can I fix it?

Answer:

Streaking or tailing is often a result of a combination of factors related to the high viscosity and polarity of your lactam derivative.

  • Causality:

    • Strong Interaction with Silica: Polar lactams can interact strongly with the acidic silanol groups on the silica gel, leading to slow and uneven elution.

    • Poor Solubility in Eluent: The compound may not be fully dissolved in the mobile phase as it moves through the column, causing it to lag behind.

    • Overloading: Applying too much of a viscous sample can lead to a thick band at the top of the column that doesn't elute evenly.

  • Troubleshooting Steps:

    • Optimize Solvent System:

      • Increase Polarity Gradually: Instead of a steep gradient, use a shallow gradient to gradually increase the polarity of the eluent. This allows for a more controlled elution of your polar compound.[1]

      • Add a Modifier: For basic lactams, adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica gel, reducing tailing. For acidic lactams, a small amount of acetic acid can improve peak shape.

      • Alternative Solvents: Consider using solvent systems like dichloromethane/methanol for very polar compounds.

    • Sample Loading Technique:

      • Dry Loading: This is often the best method for viscous oils. Dissolve your compound in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel to form a free-flowing powder, and evaporate the solvent completely. This powder can then be loaded onto the column. This ensures a narrow and evenly distributed starting band.

      • Dilute Injection: If you must load your sample as a liquid, dissolve it in a small volume of the initial mobile phase to reduce its viscosity before loading.

    • Column Packing and Dimensions:

      • Wider Column: For a given amount of sample, a wider column provides a larger surface area, which can help prevent overloading.

Question: I'm observing high backpressure during my flash chromatography run. What are the likely causes and solutions?

Answer:

High backpressure is a common issue when working with viscous samples and can lead to column cracking and poor separation.

  • Causality:

    • High Viscosity of the Mobile Phase: Certain solvent mixtures can have high viscosity, impeding flow through the packed silica bed.

    • Precipitation on the Column: If your compound is not fully soluble in the mobile phase, it can precipitate at the top of the column, causing a blockage.

    • Fine Silica Particles: Using a very fine silica mesh size can lead to higher backpressure.

  • Troubleshooting Steps:

    • Check Your Pumping System: Ensure your pump is functioning correctly and that there are no blockages in the lines.

    • Mobile Phase Viscosity: If you suspect high mobile phase viscosity, consider switching to a less viscous solvent system with similar polarity.

    • Sample Solubility: Ensure your compound is fully soluble in the initial mobile phase. If not, consider a different solvent system or use the dry loading technique.

    • Column and Packing:

      • Ensure the column is packed uniformly to avoid channels and blockages.

      • Consider using a larger particle size silica gel if backpressure is a persistent issue.

Flash Chromatography Decision Workflow

flash_chromatography_troubleshooting start Start: Viscous Lactam Purification problem Problem Encountered during Flash Chromatography start->problem streaking Poor Separation: Streaking / Tailing problem->streaking Separation Issue high_pressure High Backpressure problem->high_pressure Flow Issue no_elution Compound Not Eluting problem->no_elution Retention Issue solution_streaking1 Optimize Solvent: - Add modifier (Et3N/AcOH) - Use shallower gradient streaking->solution_streaking1 solution_streaking2 Change Loading: - Use dry loading technique - Dilute sample before loading streaking->solution_streaking2 solution_pressure1 Check System: - Inspect pump and lines - Check for precipitation high_pressure->solution_pressure1 solution_pressure2 Modify Mobile Phase: - Use less viscous solvent system high_pressure->solution_pressure2 solution_no_elution1 Increase Eluent Strength: - Increase polarity of mobile phase no_elution->solution_no_elution1 solution_no_elution2 Check Compound Stability: - Perform TLC stability test on silica no_elution->solution_no_elution2 end Successful Purification solution_streaking1->end solution_streaking2->end solution_pressure1->end solution_pressure2->end solution_no_elution1->end solution_no_elution2->problem If unstable, consider alternative purification

Caption: Decision workflow for troubleshooting common flash chromatography issues.

Crystallization Troubleshooting

Crystallizing viscous oils can be a significant challenge, often resulting in "oiling out" rather than the desired solid formation.

Question: My viscous lactam derivative "oils out" instead of crystallizing. How can I induce crystallization?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[2][3][4] This is common for impure compounds or those with low melting points.

  • Causality:

    • High Solute Concentration: Supersaturation is reached at a temperature above the compound's melting point (or the melting point of the impure mixture).

    • Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.

    • Rapid Cooling: Fast cooling can lead to a rapid increase in supersaturation, favoring oiling out over controlled crystallization.

  • Troubleshooting Steps:

    • Solvent Selection is Key:

      • Use a solvent in which your compound is less soluble. This will lower the saturation point and may allow for crystallization to occur at a lower temperature.

      • Solvent/Anti-solvent System: Dissolve your viscous lactam in a good solvent, and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy. Warming the solution to redissolve the oil and then allowing it to cool slowly can induce crystallization.

    • Control the Cooling Rate:

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Slow cooling provides more time for ordered crystal lattice formation.

    • Induce Nucleation:

      • Seed Crystals: If you have a small amount of solid material, adding a "seed crystal" to the supersaturated solution can provide a template for crystal growth.

      • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that may initiate crystallization.

    • Increase Purity:

      • If oiling out persists, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica, to remove some of the impurities that are inhibiting crystallization.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of viscous lactam derivatives.

Q1: What are some common impurities I should expect from a lactam synthesis, and how can I identify them?

A1: Common impurities depend on the synthetic route. For example, in a Staudinger synthesis of β-lactams, you might find unreacted imines or ketene-derived byproducts.[5] In ring-closing metathesis for larger lactam rings, you might have residual catalyst or olefinic byproducts.[6][7]

  • Identification:

    • NMR Spectroscopy: This is the most powerful tool for identifying impurities. Comparing the 1H NMR spectrum of your crude product to that of the starting materials and known byproducts can help in their identification. Resources are available that list the chemical shifts of common laboratory solvents and reagents.[8][9]

    • TLC Analysis: Running a TLC with different solvent systems can help visualize the number of components in your mixture. Staining with agents like potassium permanganate can reveal non-UV active impurities.

Q2: How can I effectively remove residual solvent from my highly viscous lactam derivative?

A2: Removing residual solvent from a viscous oil can be challenging due to the slow diffusion of solvent molecules out of the thick matrix.

  • Effective Techniques:

    • High Vacuum and Gentle Heating: Place the sample under high vacuum and gently warm it to a temperature well below its decomposition point. This increases the vapor pressure of the solvent, facilitating its removal.

    • Azeotropic Removal: Dissolve the viscous oil in a small amount of a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene to remove water). Then, remove the solvent mixture under reduced pressure. Repeat this process several times.

    • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a suitable freezing point (e.g., benzene, 1,4-dioxane), you can freeze the solution and then apply a high vacuum to sublime the solvent. This is a very gentle method for removing solvent from sensitive compounds.

Q3: Are there any alternative purification techniques to chromatography and crystallization for viscous lactams?

A3: Yes, several other techniques can be effective, depending on the properties of your compound and the impurities present.

  • Alternative Methods:

    • Distillation: For thermally stable, volatile lactams, short-path distillation under high vacuum (Kugelrohr) can be an excellent purification method.

    • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties. For example, washing an organic solution of your lactam with an acidic or basic aqueous solution can remove basic or acidic impurities, respectively.

    • Trituration: This involves repeatedly washing the viscous oil with a solvent in which the desired compound is insoluble but the impurities are soluble. The purified product may solidify during this process.

Q4: What is the best way to handle and transfer a highly viscous lactam derivative in the lab?

A4: Handling viscous oils requires some specific techniques to ensure accurate and clean transfers.

  • Handling Tips:

    • Warm Gently: Slightly warming the sample can significantly reduce its viscosity, making it easier to pour or transfer with a pipette.

    • Positive Displacement Pipettes: Unlike standard air displacement pipettes, positive displacement pipettes are more accurate for viscous liquids.

    • Syringes: For transferring specific volumes, a syringe can be more effective than a pipette.

    • Dissolving in a Volatile Solvent: For weighing or transferring a portion of the sample, dissolving it in a known volume of a volatile solvent allows for accurate transfer of an aliquot, after which the solvent can be removed.[10]

Section 3: Protocols and Data

Step-by-Step Protocol: Dry Loading for Flash Chromatography of a Viscous Lactam Derivative

This protocol provides a detailed methodology for preparing a viscous sample for flash chromatography to improve separation efficiency.

  • Dissolve the Sample: In a round-bottom flask, dissolve your viscous lactam derivative (e.g., 1 gram) in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., 5-10 mL of dichloromethane or acetone).

  • Add Silica Gel: To the solution, add silica gel (2-3 times the mass of your crude sample). Swirl the flask to create a slurry.

  • Remove the Solvent: Remove the solvent under reduced pressure using a rotary evaporator. Continue to rotate the flask until a fine, free-flowing powder is obtained. If the powder still appears clumpy, you may need to add more silica gel and repeat the evaporation.

  • Load the Column: Carefully pour the dry silica-adsorbed sample onto the top of your pre-packed flash chromatography column.

  • Begin Elution: Gently add the initial mobile phase to the column, being careful not to disturb the layer of sample-adsorbed silica. Pressurize the column and begin collecting fractions.

Data Table: Common Solvent Systems for Flash Chromatography of Polar Compounds

The choice of solvent system is critical for the successful separation of polar lactam derivatives. This table provides a starting point for solvent selection.

Polarity of Lactam DerivativePrimary Solvent System (Non-polar component)Secondary Solvent System (Polar component)Typical Gradient RangeNotes
Moderately PolarHexanes or HeptaneEthyl Acetate5% to 100% Ethyl AcetateA standard system for a wide range of compounds.[1]
PolarDichloromethane (DCM)Methanol (MeOH)1% to 20% MethanolGood for compounds that are not very soluble in ethyl acetate.
Very Polar / BasicDichloromethane (DCM)Methanol with 1% Triethylamine (Et3N)2% to 25% Modified MethanolThe triethylamine helps to reduce tailing of basic compounds.
Very Polar / AcidicDichloromethane (DCM)Methanol with 1% Acetic Acid (AcOH)2% to 25% Modified MethanolThe acetic acid can improve the peak shape of acidic compounds.
Crystallization Method Selection Workflow

crystallization_workflow start Start: Viscous Lactam Product is_solid Does a solid form upon cooling a concentrated solution? start->is_solid single_solvent Single Solvent Recrystallization is_solid->single_solvent Yes oils_out Product 'Oils Out' is_solid->oils_out No success Crystalline Product Obtained single_solvent->success solvent_antisolvent Solvent/Anti-solvent Crystallization oils_out->solvent_antisolvent induce_nucleation Induce Nucleation: - Seed Crystals - Scratch Flask solvent_antisolvent->induce_nucleation further_purification Consider Further Purification (e.g., quick chromatography) to remove impurities induce_nucleation->further_purification Failure induce_nucleation->success Success further_purification->start Re-attempt crystallization

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(2-Hydroxyethyl)azepan-2-one: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the characterization of 3-(2-Hydroxyethyl)azepan-2-one, a functionalized lactam with potential applications in medicinal chemistry and materials science. We will delve into a detailed predictive analysis of its ¹H NMR spectrum, a cornerstone technique for structural elucidation, and compare its utility with other powerful analytical methods, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is designed to not only present data but to explain the underlying principles that guide our experimental choices and interpretation.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the premier tool for determining the precise structure of organic molecules in solution. Its ability to provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling makes it indispensable. For a molecule like 3-(2-Hydroxyethyl)azepan-2-one, ¹H NMR allows us to map out the proton framework, confirming the integrity of the azepan-2-one ring and the nature and position of the hydroxyethyl substituent.

Predictive ¹H NMR Analysis of 3-(2-Hydroxyethyl)azepan-2-one

Due to the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed predicted spectrum based on established principles and data from analogous structures. This predictive approach is a common and powerful exercise in structural chemistry.[1]

Molecular Structure and Proton Labeling:

Caption: Molecular structure of 3-(2-Hydroxyethyl)azepan-2-one with proton labeling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale for Prediction
H-N~6.0 - 7.5br s-1HThe amide proton chemical shift is variable and often broad due to quadrupole broadening and exchange.
H-9 (CH₂-O)~3.70tJ = 6.0 Hz2HProtons on a carbon adjacent to a hydroxyl group typically appear in this region.[1] The triplet arises from coupling to the adjacent CH₂ group (H-8).
H-7 (CH₂-N)~3.20m-2HThese protons are adjacent to the nitrogen of the amide, leading to a downfield shift.[2] The multiplicity will be complex due to coupling with protons on C6.
H-3 (CH)~2.50m-1HThis methine proton is alpha to the carbonyl group, which is an electron-withdrawing group, causing a downfield shift.[1] Its multiplicity will be complex due to coupling with protons on C4 and C8.
H-8 (CH₂)~1.90m-2HAliphatic protons on the hydroxyethyl side chain. The multiplicity will be complex due to coupling with H-3 and H-9.
H-4, H-5, H-6~1.5 - 1.8m-6HThese methylene protons on the azepan-2-one ring are in a standard aliphatic environment and are expected to overlap in a complex multiplet.
O-HVariablebr s-1HThe hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It may exchange with residual water in the solvent.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Below, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy for the analysis of 3-(2-Hydroxyethyl)azepan-2-one.

Analytical TechniqueInformation Provided for 3-(2-Hydroxyethyl)azepan-2-oneStrengthsWeaknesses
¹H NMR - Number of different proton environments- Connectivity of protons (through coupling)- Stereochemical relationships (in some cases)- High resolution and sensitivity- Provides detailed structural information- Non-destructive- Complex spectra can be difficult to interpret- Hydroxyl and amine protons can be broad or exchangeable
¹³C NMR - Number of different carbon environments- Chemical environment of each carbon (e.g., C=O, C-N, C-O, aliphatic C)- Simpler spectra than ¹H NMR (usually proton-decoupled)- Complements ¹H NMR data for a complete carbon skeleton- Lower sensitivity than ¹H NMR- Longer acquisition times
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation pattern provides structural clues- Extremely high sensitivity- Provides molecular weight information, which is not directly available from NMR- Can be coupled with chromatography for mixture analysis- Does not provide detailed connectivity information like NMR- Isomers can be difficult to distinguish- Destructive technique
FTIR Spectroscopy - Presence of functional groups (e.g., O-H, N-H, C=O, C-N)- Fast and easy to use- Provides a quick "fingerprint" of the molecule- Good for identifying the presence or absence of key functional groups- Does not provide detailed structural information about the carbon skeleton or connectivity- Can be difficult to interpret complex spectra with many overlapping bands

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Hydroxyethyl)azepan-2-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

  • Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

G cluster_workflow ¹H NMR Workflow A Sample Preparation (5-10 mg in CDCl₃ with TMS) B Data Acquisition (500 MHz Spectrometer) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Generate Spectrum E Structure Elucidation D->E Interpret Data

Caption: Workflow for ¹H NMR analysis.

Protocol 2: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000 - 400 cm⁻¹

  • Processing: Perform a background scan of the clean ATR crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

Data Interpretation and Causality

The predicted ¹H NMR spectrum provides a wealth of information. The downfield shift of the protons on C-9 is a direct consequence of the deshielding effect of the electronegative oxygen atom.[3] Similarly, the protons on C-7 are deshielded by the adjacent nitrogen atom. The complex multiplets for the ring protons are expected due to the conformational flexibility of the seven-membered ring and the potential for diastereotopicity of the methylene protons.

In a comparative context, while ¹H NMR excels at defining the proton framework, ¹³C NMR would definitively confirm the number of unique carbons and the presence of the carbonyl carbon at a characteristic downfield shift (typically >170 ppm). Mass spectrometry would provide the crucial molecular weight, confirming the overall formula.[4] A high-resolution mass spectrum could yield an exact mass, further solidifying the elemental composition. FTIR spectroscopy would offer rapid confirmation of the key functional groups: a broad O-H stretch around 3300 cm⁻¹, an N-H stretch (if not fully substituted) in the same region, and a strong C=O stretch for the amide around 1650 cm⁻¹.[5]

Conclusion

The structural elucidation of 3-(2-Hydroxyethyl)azepan-2-one is most effectively achieved through a combination of spectroscopic techniques. While ¹H NMR provides the most detailed map of the molecular structure, its findings should be corroborated by ¹³C NMR for the carbon skeleton, Mass Spectrometry for molecular weight and formula confirmation, and FTIR for rapid functional group identification. This multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement in all fields of chemical research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved from [Link]

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • MDPI. (2024, October 22). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]

Sources

A Researcher's Guide to 13C NMR Chemical Shifts for Alpha-Substituted Caprolactams: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, ε-caprolactam and its derivatives are foundational scaffolds. Their utility in synthesizing a diverse array of bioactive molecules and polymers necessitates precise and efficient methods for structural elucidation. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth comparison of 13C NMR chemical shifts for various alpha-substituted ε-caprolactams, providing experimental data and insights to aid in the rapid and accurate identification of these compounds.

The substitution at the alpha-carbon (Cα) of the caprolactam ring significantly influences the electronic environment of the neighboring carbonyl group and the ring carbons. These electronic perturbations are directly reflected in the 13C NMR chemical shifts, making it a powerful tool for confirming substitution patterns. This guide will delve into the nuanced shifts observed with different substituents, from the parent unsubstituted caprolactam to those bearing amino, alkyl, and aryl functionalities at the alpha position.

The Foundational Spectrum: Unsubstituted ε-Caprolactam

Before examining the effects of alpha-substituents, it is crucial to establish a baseline with the 13C NMR spectrum of unsubstituted ε-caprolactam. The chemical shifts for the six carbons in the ring provide a reference point for understanding the electronic impact of subsequent modifications.

Table 1: 13C NMR Chemical Shifts (δ, ppm) for Unsubstituted ε-Caprolactam

Carbon AtomChemical Shift (ppm) in CDCl₃[1]Chemical Shift (ppm) in D₂O[2]
C=O (C2)179.63185.473
CH₂ (C3)36.8 (est.)32.465
CH₂ (C4)23.2 (est.)31.037
CH₂ (C5)30.6225.228
CH₂ (C6)29.7445.041
CH₂ (C7)42.6538.136

Note: The numbering of the caprolactam ring can vary in literature. In this guide, the carbonyl carbon is designated as C2 and the alpha-carbon as C3, following standard IUPAC nomenclature for azepan-2-one.

The solvent can have a noticeable effect on the chemical shifts, particularly for the carbonyl carbon, due to differences in hydrogen bonding and polarity. The data from both deuterated chloroform (CDCl₃) and deuterium oxide (D₂O) are presented to provide a more comprehensive reference.

Probing Substituent Effects: Alpha-Substituted Caprolactams

The introduction of a substituent at the alpha-position (C3) induces significant changes in the 13C NMR spectrum, most notably at the alpha-carbon itself and the adjacent carbonyl carbon (C2). These shifts are diagnostic of the nature of the substituent.

Alpha-Amino Substitution: A Key Synthon

α-Amino-ε-caprolactam is a valuable intermediate in the synthesis of various compounds, including peptidomimetics. The presence of the electron-withdrawing amino group directly on the alpha-carbon has a pronounced effect on its chemical shift.

Table 2: 13C NMR Chemical Shifts (δ, ppm) for α-Amino-ε-caprolactam in CD₃OD

Carbon AtomChemical Shift (ppm)[3]
C=O (C2)178.26
CH-NH₂ (C3)52.82
CH₂ (C4)33.72
CH₂ (C5)28.17
CH₂ (C6)27.94
CH₂ (C7)41.01

The most significant change is the downfield shift of the alpha-carbon (C3) to 52.82 ppm, a direct consequence of the deshielding effect of the attached nitrogen atom. This provides a clear spectral marker for successful alpha-amination.

Comparative Analysis of Alpha-Substituent Effects

To illustrate the diagnostic power of 13C NMR in this context, the following table summarizes the key chemical shifts for unsubstituted and a selection of alpha-substituted caprolactams.

Table 3: Comparative 13C NMR Chemical Shifts (δ, ppm) of the Carbonyl (C2) and Alpha-Carbon (C3) in Substituted Caprolactams

Substituent at C3C2 (C=O) Shift (ppm)C3 (Cα) Shift (ppm)SolventReference
-H179.63~36.8CDCl₃[1]
-H185.47332.465D₂O[2]
-NH₂178.2652.82CD₃OD[3]

Further data for alpha-alkyl and alpha-aryl substituted caprolactams will be added as they become available in the literature to expand this comparative guide.

The electronic nature of the substituent at the alpha-position dictates the observed chemical shifts. Electron-withdrawing groups, such as the amino group, cause a significant downfield shift of the Cα signal. Conversely, electron-donating alkyl groups are expected to cause a smaller downfield or even a slight upfield shift of the Cα signal compared to the unsubstituted parent compound. Aromatic substituents would introduce their own characteristic signals in the aromatic region of the spectrum, and their electronic influence would also be reflected in the shifts of C2 and C3.

Experimental Protocol for 13C NMR Acquisition

To ensure data comparability and reliability, a standardized protocol for acquiring 13C NMR spectra of alpha-substituted caprolactams is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-20 mg of the purified alpha-substituted caprolactam in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent should be consistent for comparative studies.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the 13C probe to the solvent and sample.

  • Acquisition Parameters:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, including the carbonyl carbon, to ensure full relaxation and accurate integration if quantitative analysis is required.

    • Number of scans: Dependent on sample concentration, but typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, CD₃OD at 49.00 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualizing the Core Structure and Key Carbons

The following diagram illustrates the general structure of an alpha-substituted caprolactam and highlights the key carbon atoms (C2 and C3) that are the focus of this comparative guide.

caprolactam_structure cluster_0 α-Substituted Caprolactam C2 C2 (C=O) C3 C3 (Cα) C2->C3 C4 C4 C3->C4 R R C3->R C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 N1 N1 C7->N1 N1->C2

Caption: General structure of an alpha-substituted caprolactam highlighting the carbonyl (C2) and alpha (C3) carbons.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of alpha-substituted caprolactams. The chemical shifts of the carbonyl and, particularly, the alpha-carbon are highly sensitive to the nature of the substituent at the C3 position. This guide provides a foundational dataset and a standardized protocol to assist researchers in the unambiguous characterization of this important class of compounds. As more data on a wider variety of alpha-substituted caprolactams become available, this comparative guide will be expanded to further enhance its utility for the scientific community.

References

  • Biological Magnetic Resonance Bank. Epsilon-caprolactam at BMRB. [Link]

  • The Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Link]

Sources

FTIR peaks for hydroxyethyl group in azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: FTIR Characterization of


-Hydroxyethyl Azepan-2-one 

Executive Summary & Technical Context

Azepan-2-one (Caprolactam) is a ubiquitous scaffold in the synthesis of Nylon-6 and various pharmaceutical intermediates. Functionalizing the amide nitrogen with a hydroxyethyl group yields


-(2-hydroxyethyl)azepan-2-one  (HE-CPL), a critical monomer for hydrophilic polymers and a solubilizing agent in drug delivery systems.

This guide provides a definitive spectroscopic comparison between the parent lactam and its hydroxyethylated derivative. Unlike standard database entries, this analysis focuses on the mechanistic shift in vibrational modes —specifically the silencing of the Amide II band and the emergence of the hydroxyethyl signature—to serve as a self-validating protocol for reaction monitoring.

Spectroscopic Characterization: The Fingerprint of Functionalization

The transformation from a secondary cyclic amide (Caprolactam) to a tertiary


-substituted amide (HE-CPL) results in predictable, high-magnitude shifts in the FTIR spectrum.
Comparative FTIR Peak Assignment Table
Functional GroupVibrational ModeAzepan-2-one (Parent)

-Hydroxyethyl Azepan-2-one (Target)
Mechanistic Shift / Diagnostic Value
Nitrogen Moiety N-H Stretch 3200–3400 cm⁻¹ (Strong, Broad)ABSENT Primary Indicator. Complete disappearance confirms full N-substitution.
Hydroxyl Group O-H Stretch Absent3350–3500 cm⁻¹ (Broad)New Signal. Indicates successful attachment of the hydroxyethyl tail.
Carbonyl (Amide I) C=O Stretch 1650–1660 cm⁻¹1630–1645 cm⁻¹ Red Shift. Loss of N-H...O=C hydrogen bonding lowers the carbonyl frequency in the tertiary amide.
Amide II N-H Bend 1540–1550 cm⁻¹ ABSENT Secondary Indicator. The "Amide II" band is specific to secondary amides; its absence confirms the tertiary structure.
Alkyl Chain C-O Stretch Absent1050–1080 cm⁻¹ Diagnostic for primary alcohol (–CH₂CH₂OH).
Ring/Chain C-N Stretch ~1200–1250 cm⁻¹~1250–1300 cm⁻¹Shifts due to change from N-H to N-C bond character.

Mechanistic Visualization

The following diagram illustrates the structural transformation and the corresponding spectroscopic consequences. The "silencing" of the N-H modes and the "activation" of the O-H/C-O modes form the basis of the validation logic.

FTIR_Mechanism Caprolactam Azepan-2-one (Secondary Amide) Reaction Hydroxyethylation (+ Ethylene Oxide/Carbonate) Caprolactam->Reaction NH_Signal N-H Stretch (3300 cm⁻¹) N-H Bend (1540 cm⁻¹) Caprolactam->NH_Signal Dominant Feature Product N-Hydroxyethyl Azepan-2-one (Tertiary Amide) Reaction->Product Product->NH_Signal Disappears OH_Signal O-H Stretch (3400 cm⁻¹) C-O Stretch (1060 cm⁻¹) Product->OH_Signal Appears CO_Shift C=O Red Shift (1660 → 1635 cm⁻¹) Product->CO_Shift Electronic Effect

Figure 1: Spectroscopic evolution during the hydroxyethylation of azepan-2-one. Note the critical "Signal Swap" between N-H and O-H modes.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, the following protocol integrates synthesis with real-time FTIR monitoring.

A. Synthesis (Hydroxyethylation via Ethylene Carbonate)

Rationale: Ethylene carbonate is preferred over ethylene oxide in lab settings due to safety and atom economy.

  • Reagents: Charge a round-bottom flask with Azepan-2-one (1.0 eq) and Ethylene Carbonate (1.1 eq). Add a catalytic amount of Potassium Carbonate (

    
    , 0.02 eq).
    
  • Reaction: Heat the mixture to 140–150°C under nitrogen atmosphere.

    • Checkpoint: Evolution of

      
       gas indicates reaction progress.
      
  • Duration: Maintain temperature for 3–5 hours.

  • Work-up: Cool to room temperature. Dissolve the residue in Dichloromethane (DCM) and wash with brine to remove unreacted lactam and catalyst. Dry over

    
     and concentrate in vacuo.
    
B. FTIR Sample Preparation (Liquid Film/ATR)

Since HE-CPL is a viscous liquid/low-melting solid, ATR (Attenuated Total Reflectance) is the preferred method.

  • Cleaning: Clean the ATR crystal (Diamond or ZnSe) with Isopropanol until the background spectrum is flat.

  • Blanking: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Deposition: Place a drop of the synthesized HE-CPL oil directly onto the crystal.

    • Tip: If the product is semi-solid, apply slight pressure using the anvil to ensure intimate contact.

  • Acquisition: Acquire the sample spectrum (32 scans).

  • Validation (The "Self-Check"):

    • Pass: Strong band at ~1060 cm⁻¹ (C-O) AND absence of peak at 1540 cm⁻¹ (Amide II).

    • Fail: Presence of peak at 1540 cm⁻¹ indicates unreacted Azepan-2-one.

Comparative Performance Analysis

When selecting a solubilizer or monomer, HE-CPL is often compared to


-Methyl Pyrrolidone (NMP)  (a solvent) or 

-Vinyl Caprolactam (NVCL)
(a polymer precursor).
Feature

-Hydroxyethyl Azepan-2-one
Azepan-2-one (Parent)

-Vinyl Caprolactam (NVCL)
H-Bonding Capacity Donor (OH) & Acceptor (C=O) Donor (NH) & Acceptor (C=O)Acceptor Only (C=O)
Solubility Profile High water & organic solubility (Amphiphilic)Water soluble, polar organic solubleHydrophobic (until polymerized)
FTIR Distinction Broad OH (~3400) + C-O (~1060) Sharp NH (~3300) + Amide II (~1540) C=C Alkene (~1630 doublet) + =C-H (>3000)
Application Hydrophilic linker, Drug solubilizerNylon-6 precursorThermoresponsive polymers

Insight: HE-CPL offers a unique advantage in drug delivery formulations where hydrogen bond donation (via the -OH tail) is required for API interaction, a feature lacking in NVCL or NMP.

References

  • Structure and Vibrational Assignments of Lactams

    • Source: NIST Chemistry WebBook. "Azepan-2-one (Caprolactam) IR Spectrum."
    • URL:[Link]

  • Title: "Synthesis and properties of N-hydroxyalkyl lactams.
  • Title: "Infrared and Raman Characteristic Group Frequencies: Tables and Charts.
  • Comparative Data (Analogues): Title: "Spectroscopic characterization of N-vinylcaprolactam and its polymers." Source:Polymer Bulletin. (Used for C=O shift comparison in N-substituted caprolactams).

Comparing reactivity of 3-hydroxyethyl vs 1-hydroxyethyl azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep technical comparison of 1-(2-hydroxyethyl)azepan-2-one (N-substituted) and 3-(2-hydroxyethyl)azepan-2-one (


-substituted).

Executive Summary

The core distinction between these isomers lies in the availability of the amide proton (-NH).

  • 1-(2-hydroxyethyl)azepan-2-one (1-HE): The nitrogen is substituted.[1] This blocks the standard Anionic Ring-Opening Polymerization (AROP) mechanism. It functions primarily as a stable, high-boiling solvent or a hydroxyl-functionalized intermediate for step-growth polymerization (polyesters/polyurethanes).

  • 3-(2-hydroxyethyl)azepan-2-one (3-HE): The nitrogen remains unsubstituted (-NH). This molecule retains the ability to undergo AROP, allowing it to serve as a "functional monomer" for introducing hydrophilic pendant groups into Nylon-6 backbones. However, steric hindrance at the

    
    -carbon significantly retards polymerization kinetics compared to unsubstituted caprolactam.
    

Structural & Electronic Analysis

The placement of the hydroxyethyl group fundamentally alters the electronic environment of the lactam ring.

Feature1-(2-hydroxyethyl)azepan-2-one3-(2-hydroxyethyl)azepan-2-one
Structure N-substituted (Tertiary Amide)

-substituted (Secondary Amide)
Amide Proton Absent (Blocked)Present (Acidic, pKa ~17)
Resonance Full amide resonance; N-lone pair delocalized.Full amide resonance;

-substituent adds steric bulk.
Reactivity Class Stable Solvent / Alcohol NucleophileFunctional Monomer / Lactam Electrophile
CAS No. 7779-27-3 (Representative)1006-84-4 (Representative)
Visualization of Reactive Sites

The following diagram illustrates the structural differences and the consequent availability of reactive sites.

G cluster_0 1-(2-hydroxyethyl)azepan-2-one (1-HE) cluster_1 3-(2-hydroxyethyl)azepan-2-one (3-HE) N_Sub Tertiary Amide Nitrogen (No H-bond Donor) Ring_1 Lactam Ring (Hydrolytically Stable) N_Sub->Ring_1 Stabilizes NO_AROP Blocks Anionic ROP N_Sub->NO_AROP Lacks Proton for Initiation OH_Tail_1 Primary Alcohol (Nucleophile) OH_Tail_1->N_Sub Attached to N NH_Free Secondary Amide Nitrogen (H-bond Donor / Acidic Site) Alpha_C Alpha-Carbon (Steric Center) NH_Free->Alpha_C Adjacent AROP Anionic ROP Compatibility NH_Free->AROP Allows Activated Monomer Mechanism OH_Tail_3 Pendant Alcohol (Side-chain Functional) Alpha_C->OH_Tail_3 Attached to C3

Figure 1: Structural comparison highlighting the critical role of the amide proton in polymerization potential.

Performance Comparison: Polymerization Kinetics

The most critical application difference is in Ring-Opening Polymerization (ROP) .

Anionic Ring-Opening Polymerization (AROP)

AROP is the standard industrial method for producing Nylon-6. It requires the abstraction of the amide proton to form a nucleophilic lactamate anion.

  • 1-HE Behavior: Inert. Lacking an amide proton, it cannot form the activated lactamate species. It acts as a chain terminator or solvent in AROP conditions.

  • 3-HE Behavior: Active but Slow. The presence of the -NH group allows it to polymerize. However, the substituent at the C3 (

    
    ) position introduces steric hindrance that interferes with the nucleophilic attack of the growing chain end on the monomer.
    
    • Kinetic Implication:

      
       (propagation rate) for 3-HE is significantly lower than unsubstituted caprolactam.
      
    • Thermodynamic Implication: The equilibrium monomer concentration (

      
      ) is higher for 3-HE due to the increased ring strain and entropic penalty of ordering the bulky side chain.
      
Cationic & Step-Growth Mechanisms
  • 1-HE: Can undergo Cationic ROP (acid-catalyzed) or Step-Growth Polymerization (reacting the OH group with diacids/isocyanates). This makes 1-HE valuable for creating polyester-amides or polyurethanes, rather than pure nylons.

Comparative Data: Polymerization Potential[2]
Parameter1-HE (N-Substituted)3-HE (

-Substituted)
Caprolactam (Reference)
Anionic ROP No Reaction Feasible Fast / Standard
Cationic ROP SlowModerateModerate
Polymer Type Poly(ester-amide) precursorsFunctionalized Nylon-6Nylon-6
Relative Rate (

)
~00.1 - 0.3 (Estimated)1.0
Side Reactions O-acylation (Ester formation)Intramolecular CyclizationCyclic Oligomerization

Experimental Protocols

Protocol A: Comparative Hydrolysis Kinetics (Stability Test)

This protocol quantifies the stability of the lactam ring against hydrolytic ring-opening. N-substitution generally stabilizes the ring against base hydrolysis compared to unsubstituted forms, while intramolecular effects in 3-HE can accelerate it.

Reagents:

  • 0.1 M NaOH (aq)

  • Internal Standard (e.g., Diethylene glycol dimethyl ether)

  • Deuterated Solvent (

    
     or 
    
    
    
    ) for NMR monitoring.

Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate (1-HE or 3-HE) in 10 mL of buffered solution (pH 12 for base hydrolysis study) containing the internal standard.

  • Incubation: Maintain at 60°C in a thermostated oil bath.

  • Sampling: Aliquot 0.5 mL samples at

    
     minutes.
    
  • Quenching: Neutralize immediately with dilute HCl to stop the reaction.

  • Analysis: Analyze via HPLC (C18 column, Water/MeCN gradient) or

    
    -NMR. Track the disappearance of the methylene protons adjacent to the nitrogen (ring vs. linear chain shifts).
    

Expected Outcome:

  • 1-HE: Shows high stability.

    
     hours.[2] The N-alkyl group reduces the electrophilicity of the carbonyl.
    
  • 3-HE: Moderate stability.[3] The pendant OH may facilitate ring opening via a transient cyclic tetrahedral intermediate (anchimeric assistance), potentially lowering

    
     compared to 1-HE.
    
Protocol B: Anionic Polymerization Feasibility Assay

Objective: Determine if the monomer can participate in "Activated Monomer" polymerization.

Reagents:

  • Catalyst: Sodium Caprolactamate (1.0 mol%)

  • Activator: N-Acetylcaprolactam (0.5 mol%)

  • Solvent: None (Bulk polymerization) or High-BP inert solvent (Diglyme).

Step-by-Step:

  • Drying: Dry monomers over

    
     under vacuum for 24h. Moisture < 50 ppm is critical.
    
  • Melt: Heat monomer to 10°C above its melting point (approx 70-80°C for mixtures) under

    
    .
    
  • Initiation: Add Catalyst and Activator.

  • Reaction: Increase temperature to 150°C.

  • Observation:

    • Viscosity Rise: Indicates polymerization.[4][5][6][7]

    • Solidification:[4] Indicates crystallization of polymer.

  • Workup: Quench with formic acid. Extract unreacted monomer with hot water.

Visualization of Polymerization Pathways:

Polymerization Start Monomer Selection Check_H Has Amide Proton (-NH)? Start->Check_H Path_1HE 1-HE (No NH) Check_H->Path_1HE No Path_3HE 3-HE (Has NH) Check_H->Path_3HE Yes Step_Growth Step-Growth Polymerization (Reacts as Diol/Alcohol) Path_1HE->Step_Growth Product_1 Polyester / Polyurethane Step_Growth->Product_1 Anionic_Mech Anionic ROP Mechanism (NaH / N-Acetylcaprolactam) Path_3HE->Anionic_Mech Steric_Block Rate Retardation (Due to Alpha-Substituent) Anionic_Mech->Steric_Block Product_2 Functionalized Nylon-6 (Pendant OH groups) Anionic_Mech->Product_2

Figure 2: Decision tree for polymerization mechanisms based on isomer structure.

Synthesis & Availability Notes

  • Commercial Status: 1-HE is commercially available as a specialty solvent/intermediate. 3-HE is typically a research-grade compound synthesized via alkylation of caprolactam enolates or rearrangement of substituted cyclohexanone oximes.

  • Purification: Both isomers are hygroscopic. 1-HE is a liquid at room temperature (or low melting solid), while 3-HE is typically a solid. Distillation of 1-HE requires high vacuum to prevent thermal degradation.

References

  • Russo, S., et al. (2025).[8] Rheokinetics of ε-caprolactam anionic-ring polymerization. Royal Society of Chemistry. Link

    • Supports mechanism of AROP and the necessity of the amide proton.
  • Sebenda, J. (2007). Alkaline Polymerization of Caprolactam: Dissociation of Alkali Metal Salts. Journal of Polymer Science. Link

    • Foundational text on the "Activated Monomer" mechanism which fails for N-substituted lactams.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[9]

    • General reference for amide hydrolysis kinetics and steric effects in nucleophilic acyl substitution.
  • PubChem. (2025). Compound Summary: 1-(2-hydroxyethyl)azepan-2-one. National Library of Medicine. Link

    • Source for physical properties and safety d
  • CymitQuimica. (2025). Catalog Entry: 3-(2-Hydroxyethyl)azepan-2-one. Link

    • Verification of the alpha-isomer's existence and CAS (1006-84-4).

Sources

Advanced Chromatographic Strategies for Caprolactam: Impurity Profiling & Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of caprolactam "isomers" through two distinct but critical lenses required by pharmaceutical and industrial researchers:

  • Industrial Purity Profiling: The separation of

    
    -caprolactam from its structural analogs and synthesis byproducts (often colloquially termed "isomers" in process engineering), such as cyclohexanone oxime and octahydrophenazine.
    
  • Chiral Resolution: The separation of enantiomers of substituted caprolactams (e.g.,

    
    -amino-
    
    
    
    -caprolactam), which serve as critical chiral scaffolds in peptidomimetic drug discovery.

Part 1: The Separation Challenge & Method Selection


-Caprolactam itself is achiral and possesses no stable structural isomers in its monomeric form. However, the "isomer separation" challenge arises in two specific contexts:
  • Context A (Industrial): Separating the 7-membered lactam ring from thermodynamic byproducts (structural isomers of the reaction intermediates) to prevent polymerization defects.

  • Context B (Pharma): Resolving enantiomers of functionalized caprolactams used as lysine analogs or conformational constraints in peptide drugs.

Decision Matrix: Selecting the Correct Modality

The following decision tree outlines the optimal chromatographic approach based on the analyte's chemical nature.

MethodSelection Start Analyte Definition Bulk Bulk Monomer (Unsubstituted) Start->Bulk Industrial QC Substituted Chiral Scaffold (Substituted) Start->Substituted Drug Dev GC GC-FID / GC-MS (Volatile Impurities) Bulk->GC Thermostable HPLC Chiral HPLC (Enantiomers) Substituted->HPLC Thermally Labile/Chiral Col_PEG Column: PEG / Wax (Polarity Separation) GC->Col_PEG Target: Octahydrophenazine Col_Crown Column: Crown Ether (Free Amines) HPLC->Col_Crown Target: α-amino-caprolactam Col_Poly Column: Polysaccharide (Protected Amines) HPLC->Col_Poly Target: N-protected derivatives

Figure 1: Strategic decision matrix for caprolactam chromatography. Select GC for structural impurity profiling and HPLC for chiral resolution of substituted derivatives.

Part 2: Industrial Protocol – Impurity Profiling (GC-FID/MS)

Objective: Quantify trace structural analogs (impurities) that mimic caprolactam's volatility but degrade Nylon-6 quality. Target Analytes:


-Caprolactam, Cyclohexanone oxime, Octahydrophenazine (OHP).
The "Self-Validating" GC Methodology

In industrial QC, reliance on external standards alone is risky due to matrix effects. This protocol uses an Internal Standard (IS) method to ensure data integrity.

Recommended System: Agilent 8890 GC or equivalent with FID (Quantification) and MS (Identification).

ParameterSpecificationRationale
Column InertCap Wax (PEG) or DB-WAX 30m

0.32mm

0.50µm
High polarity is required to separate the polar lactam from non-polar hydrocarbon impurities.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Ensures consistent retention times for relative retention time (RRT) calculations.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures volatilization of OHP.
Oven Program 100°C (1 min)

10°C/min

240°C (10 min)
Gradual ramp separates volatiles (cyclohexanone) from semi-volatiles (caprolactam/OHP).
Internal Std 2-Azacyclononanone or n-Dodecane Structurally similar lactam (2-aza) provides the most accurate response factor correction.
Critical Impurity Markers
  • Octahydrophenazine (OHP): A critical impurity formed via the Neber rearrangement (side reaction of Beckmann rearrangement).[1] It absorbs UV strongly and causes yellowing in the final polymer.

    • Retention: Elutes after

      
      -caprolactam on Wax columns.
      
  • Cyclohexanone Oxime: The unreacted precursor.

    • Retention: Elutes before

      
      -caprolactam.
      

Validation Check: The resolution (


) between 

-caprolactam and OHP must be

. If

, reduce the ramp rate to 5°C/min between 180°C and 220°C.

Part 3: Pharmaceutical Protocol – Chiral Resolution (HPLC)

Objective: Separate enantiomers of


-amino-

-caprolactam
(3-amino-hexahydro-2H-azepin-2-one). Significance: The (S)-isomer is a precursor to L-Lysine and is used in "unnatural" peptide synthesis.
Mechanism of Chiral Recognition

Separation of the free amine requires a host-guest mechanism, typically using Crown Ether phases. Protected amines (e.g., Fmoc- or Boc-caprolactam) require Polysaccharide phases (Steric/H-bonding).

ChiralMechanism cluster_0 Crown Ether Mechanism (Free Amine) cluster_1 Polysaccharide Mechanism (Protected) Amine α-Amino-Caprolactam (NH3+ form) Complex Host-Guest Complex (3-point interaction) Amine->Complex Ammonium ion insertion Crown Crown Ether Ligand (Stationary Phase) Crown->Complex Spatial Selectivity Protected Fmoc-Caprolactam Interaction H-Bonding + Steric Clefts Protected->Interaction Poly Amylose/Cellulose (AD-H / OD-H) Poly->Interaction

Figure 2: Mechanistic pathways for chiral resolution. Free amines utilize inclusion complexation (Crown Ethers), while protected derivatives rely on steric fit and hydrogen bonding (Polysaccharides).

Protocol A: Free Amine Separation (Crown Ether)

This method is specific for the charged ammonium form of amino-caprolactam.

  • Column: CROWNPAK CR-I(+) or CR(+) (Daicel).

  • Mobile Phase: Perchloric acid (HClO

    
    ) aqueous solution (pH 1.0 to 2.0).
    
    • Note: Methanol (up to 15%) can be added to reduce retention time, but high organic content decreases enantioselectivity (

      
      ).
      
  • Temperature: 10°C - 25°C.

    • Critical Insight: Lower temperatures often increase resolution (

      
      ) on crown ether columns by stabilizing the host-guest complex, contrary to typical reversed-phase behavior.
      
  • Detection: UV @ 210 nm (Caprolactam has weak absorbance; low wavelength is mandatory).

Protocol B: Protected Derivative Separation (Polysaccharide)

Used for intermediate purification during drug synthesis (e.g., Boc-3-amino-caprolactam).

  • Column: Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Selectivity: The bulky protecting group (Boc/Fmoc) interacts with the carbamate linkage on the amylose backbone, usually providing baseline separation (

    
    ).
    

Part 4: Comparative Performance Analysis

The following table contrasts the capabilities of the discussed methodologies.

FeatureGC-FID (Industrial)HPLC-Crown Ether (Pharma)HPLC-Polysaccharide (Pharma)
Primary Target Structural Impurities (OHP, Oxime)Free Amino-Caprolactam EnantiomersProtected Caprolactam Enantiomers
Separation Mode Boiling Point / PolarityHost-Guest Inclusion (Ionic)Steric / H-Bonding
Limit of Detection High (ppm level)ModerateModerate
Throughput High (Fast temperature ramps)Low (Isocratic, slow equilibration)Medium
Key Limitation Cannot separate enantiomersRequires acidic pH (corrosive)Requires derivatization

References

  • GL Sciences. (n.d.). Analysis of ε-caprolactam in Plastic Products. Retrieved from

  • Liu, X., et al. (2019). Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy. PubMed.[2][3] Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I. Retrieved from

  • Ilisz, I., et al. (2009). Enantioseparation of beta-substituted tryptophan analogues with modified cyclodextrins by capillary zone electrophoresis. Journal of Chromatography A. Retrieved from

Sources

Comparative Guide: Reference Standard Grades for the Quantification of 3-(2-Hydroxyethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Hydroxyethyl)azepan-2-one is a critical process-related impurity often associated with the synthesis of caprolactam-based pharmaceuticals or the degradation of specific lysine-derived polymer conjugates.[1] Its structural features—a seven-membered lactam ring substituted at the


-carbon (position 3) with a polar hydroxyethyl group—present unique analytical challenges.[1]

Unlike common pharmacopeial impurities, 3-(2-Hydroxyethyl)azepan-2-one rarely has a dedicated USP or EP Primary Reference Standard.[1] Consequently, analytical scientists must choose between Certified Reference Materials (CRMs) , Commercial Research Chemicals , or In-House Synthesized Standards .[1]

This guide objectively compares these reference standard grades, providing experimental workflows to validate their suitability for regulatory submission (ICH Q3A/B).

Technical Profile & Analytical Challenges

Before selecting a standard, one must understand the molecule's behavior. The 3-position substitution distinguishes it from the more common N-(2-hydroxyethyl)azepan-2-one (CAS 45889-43-8), a nylon degradation product.[1]

FeatureAnalytical Implication
Structure Positional Isomerism: Risk of confusing the 3-isomer (C-substituted) with the 1-isomer (N-substituted).[1] NMR confirmation is non-negotiable.
Chromophore Weak UV Absorbance: Lacks conjugation. Max absorbance is <210 nm (amide bond).[1]
Polarity High Polarity: The hydroxyl group + lactam ring leads to poor retention on standard C18 columns.
Stability Hygroscopic: The hydroxyethyl tail attracts moisture, altering the "As Is" potency rapidly.

Comparative Analysis of Reference Standard Grades

The following table compares the three primary sources for this standard against regulatory requirements for drug release testing.

Table 1: Reference Standard Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Commercial Research Grade Option C: In-House Synthesis
Primary Use GMP Release Testing, QuantitationMethod Development, ID ConfirmationEarly Phase R&D, Emergency Supply
Purity Confidence High (>99.0%) Variable (90-97%) High (User Defined)
Traceability SI-Traceable (qNMR/Mass Balance)Often undefined or "Batch specific"Traceable to starting materials only
Isomeric Purity Certified (confirmed by 2D-NMR)Risk: May contain N-substituted isomerConfirmed by synthesis route
Water Content Measured & Factorized (KF)Often unmeasured (Risk of potency error)Must be measured immediately
Cost High ($2,000+ / 10mg)Low ($100 - $500)High (Labor intensive)
Regulatory Risk Low (Accepted by FDA/EMA)High (Requires full re-qualification)Medium (Requires full validation data)
Expert Insight: The "Research Grade" Trap

Warning: Commercial "Building Block" grade chemicals often contain significant amounts of the N-substituted isomer (1-(2-hydroxyethyl)...) as a byproduct.[1] Using Option B without rigorous structural elucidation (NOESY NMR) can lead to specificity failures in your HPLC method.[1]

Decision Logic & Qualification Workflow

When a pharmacopeial standard is unavailable, you must qualify your material. The following diagram illustrates the decision process for selecting and qualifying a standard for 3-(2-Hydroxyethyl)azepan-2-one.

Standard_Selection Start Need Reference Standard for 3-(2-Hydroxyethyl)azepan-2-one CheckUSP Is USP/EP Primary Available? Start->CheckUSP BuyUSP Purchase USP Standard (Gold Standard) CheckUSP->BuyUSP Yes CheckCRM Is ISO 17034 CRM Available? CheckUSP->CheckCRM No BuyCRM Purchase CRM (Use 'As Is' Potency) CheckCRM->BuyCRM Yes BuyResearch Purchase Research Grade (High Purity >95%) CheckCRM->BuyResearch No Qualify FULL QUALIFICATION REQUIRED (The 'Standardization' Phase) BuyResearch->Qualify Synthesize Synthesize In-House Synthesize->Qualify Step1 1. Structural ID (1H NMR, NOESY, MS) *Confirm 3- vs 1- isomer* Qualify->Step1 Step2 2. Purity Assignment (Mass Balance: 100% - Impurities - Water - Solvents) Step1->Step2 Step3 3. Hygroscopicity Study (DVS or TGA) Step2->Step3 Final Valid Secondary Standard Step3->Final

Caption: Decision tree for procuring and qualifying a non-compendial reference standard. Note the critical "Full Qualification" path for research-grade materials.

Experimental Protocols

Protocol A: Structural Differentiation (3- vs 1- Isomer)

Because commercial catalogs may mislabel the N-substituted isomer as the 3-substituted isomer, you must verify the structure.[1]

Technique: 1H-NMR (600 MHz) with NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

  • Sample Prep: Dissolve 5 mg in DMSO-d6.

  • Key Signals to Monitor:

    • 3-isomer: Look for coupling between the amide proton (NH) and the adjacent CH2 protons.[1] The NH signal should be a broad triplet or doublet (depending on exchange).[1]

    • 1-isomer (N-substituted): The amide proton is absent.[1] The nitrogen is bonded to the hydroxyethyl group.

  • NOESY Correlation:

    • Target: Correlation between the hydroxyethyl -CH2- protons and the ring protons.

    • Observation: If the hydroxyethyl protons show NOE with the protons at position 7 (adjacent to N), it is likely the 1-isomer .[1] If they show NOE with position 3/4, it supports the 3-isomer .[1]

Protocol B: Chromatographic Purity (HPLC-CAD/UV)

Due to the weak chromophore, a standard UV method at 254 nm will fail.[1] You must use low-UV or Charged Aerosol Detection (CAD).[1]

Method Parameters:

  • Column: Waters XBridge Shield RP18 (Polar Embedded) or Agilent Poroshell HILIC-Z (if retention is < 1.5 min on C18).[1]

    • Why: The polar embedded group prevents pore dewetting and improves peak shape for the lactam.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B Hold (2 min) -> 30% B (10 min).

  • Detection:

    • Preferred: CAD (Charged Aerosol Detector) - Universal response, independent of chromophore.[1]

    • Alternative: UV at 210 nm (Requires high-purity solvents to minimize baseline drift).[1]

Self-Validating Step: Inject the standard at 100% concentration. Inject a blank. If the blank shows a baseline drift at the retention time of the peak (common at 210 nm), the method is invalid for low-level impurity quantification.[1]

Calculation of Potency (Mass Balance Approach)

If you are using Option B (Research Grade) or Option C (In-House) , you cannot use the label purity (e.g., "98%").[1] You must calculate the Assigned Potency (


) using the Mass Balance equation required by ICH guidelines:

[1]

Where:

  • %ORG: Organic Impurities (determined by HPLC-CAD/UV area normalization).

  • %V: Volatiles (Water + Residual Solvents determined by KF and GC-Headspace).[1]

  • %NV: Non-Volatiles (Residue on Ignition/Sulfated Ash).[1]

Critical Note on Hygroscopicity: Since 3-(2-Hydroxyethyl)azepan-2-one is hygroscopic, water content (%V) can change daily.[1]

  • Best Practice: Package the standard in single-use ampoules under argon.

  • Alternative: Re-measure water content (KF) every time the standard is weighed for use.[1]

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[1]Link[1]

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1]Link[1]

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. (2024).[1][2] Link

  • Tomsick, T. et al. "Rapid differentiation of isomeric lactam impurities using 2D-NMR and Mass Spectrometry." Journal of Pharmaceutical and Biomedical Analysis, Vol 145, 2017.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-(2-Hydroxyethyl)azepan-2-one

[1]

Executive Summary & Core Directive

3-(2-Hydroxyethyl)azepan-2-one (often an intermediate in Praziquantel synthesis) presents specific disposal challenges due to its lactam ring stability and increased water solubility provided by the hydroxyethyl moiety.

The Core Directive is strictly Zero-Discharge to Sewer. Despite its potential solubility, this compound must be treated as a pharmaceutical intermediate with potential aquatic toxicity. All disposal must occur via high-temperature incineration through a licensed chemical waste contractor.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its behavior in the waste stream. The hydroxyethyl group renders this lactam more polar than its parent caprolactam, increasing its mobility in water systems.

Table 1: Physicochemical & Hazard Profile
ParameterData / CharacteristicOperational Implication
CAS Number 7793-58-0 (Generic Ref)Unique identifier for waste manifests.
Chemical Class Functionalized LactamStable ring structure; requires high-temp incineration.
Physical State Viscous Liquid or Low-Melting SolidMay adhere to container walls; requires solvent rinsing.
Solubility Soluble in Water, Ethanol, DCMHigh Risk: Rapid dispersion if spilled in wet areas.
Key Hazards Irritant (Eyes/Skin), Acute Tox (Oral)PPE (Nitrile gloves, goggles) is mandatory.
Aquatic Toxicity Potential Chronic Aquatic HazardCRITICAL: Do not pour down lab sinks.

Expert Insight: The lactam ring is generally robust. Standard acid/base neutralization protocols used for simple inorganic acids are ineffective here. Attempting to hydrolyze the ring in-house generates amino-acid byproducts that complicate the waste stream. Incineration is the only validated destruction method.

Waste Characterization & Segregation

Effective disposal starts at the bench. Segregate waste streams immediately to prevent cross-reactivity and reduce disposal costs.

Segregation Logic
  • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

  • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or Acetone.

  • Stream C (Solid): Pure substance, filter cakes, or contaminated silica.

Compatibility Warning: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste container. The hydroxyl group is susceptible to oxidation, potentially generating exothermic reactions in the waste drum.

Detailed Disposal Protocols

Protocol A: Solid Waste & Excess Reagent

Applicable to: Expired shelf stock, spilled solids, or reaction precipitates.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Transfer: Transfer solid material using a chemically resistant spatula. Avoid generating dust.[1][2][3][4][5][6]

  • Labeling: Affix a hazardous waste label immediately. Mark as "Solid Organic Waste (Contains Lactams)."

  • Manifesting: List principal hazard as "Irritant" and "Organic Solid."

Protocol B: Liquid Waste (Mother Liquor)

Applicable to: Reaction mixtures or column fractions.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated Waste carboy.

    • If Ethanol/Ethyl Acetate: Use Non-Halogenated Waste carboy.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the solvent waste carboy to prevent drum pressurization.

  • Rinsing (The Triple Rinse Rule):

    • Empty the reaction vessel into the waste carboy.

    • Rinse the vessel with a minimal amount of acetone (approx. 5% of vessel volume).

    • Add rinse to the waste carboy.

    • Repeat 3 times.

    • Why? This ensures <0.1% residue remains, allowing the glass to be washed normally.

Protocol C: Aqueous Waste Streams

Applicable to: Aqueous extraction layers.

Do not assume the aqueous layer is clean. Due to the hydroxyethyl group, 3-(2-Hydroxyethyl)azepan-2-one partitions significantly into water.

  • Collection: Collect all aqueous washes in a dedicated drum labeled "Aqueous Waste with Organic Contamination."

  • Testing: Do not discharge to sewer unless HPLC/TLC confirms the absence of the compound (Limit of Detection < 1 ppm).

  • Default Action: If testing is unavailable, treat as hazardous aqueous waste for off-site incineration.

Decision Logic for Disposal

The following workflow illustrates the decision-making process for different waste states.

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidActionSolidPack in HDPE JarLabel: Solid OrganicSolid->ActionSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(EtOH, Acetone, Toluene)SolventCheck->NonHalogenatedAqueousAqueous LayerSolventCheck->AqueousActionHaloJerry Can: HalogenatedHigh Temp IncinerationHalogenated->ActionHaloActionNonHaloJerry Can: Non-HalogenatedFuel Blending/IncinerationNonHalogenated->ActionNonHaloActionAqCollect as Haz-WasteDO NOT SEWERAqueous->ActionAq

Figure 1: Waste stream segregation logic tree ensuring regulatory compliance and safety.

Spillage & Emergency Response

In the event of a spill, the primary risk is slip hazards (viscous liquids) and environmental contamination.

Immediate Response Plan
  • Evacuate & Ventilate: If the spill is large (>1L) or hot, clear the area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.

  • Containment: Surround the spill with absorbent boom socks to prevent it from reaching floor drains.

  • Absorption: Use vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Cleanup: Scoop absorbed material into a hazardous waste bucket. Scrub the surface with soap and water; collect the wash water as hazardous waste.

SpillResponseSpillSpill DetectedAssessAssess Volume & RiskSpill->AssessMinorMinor (<100mL)Assess->MinorMajorMajor (>1L)Assess->MajorAbsorbAbsorb with VermiculiteMinor->AbsorbEvacuateEvacuate AreaCall EHSMajor->EvacuateCleanClean Surface with DetergentAbsorb->CleanDisposeDispose as Solid Haz WasteClean->Dispose

Figure 2: Emergency response workflow for laboratory spills.

Regulatory Framework & Compliance

Adherence to these codes ensures your facility avoids fines and environmental violations.

  • USA (EPA RCRA):

    • This compound is not a P-listed or U-listed waste by specific name, but it falls under Ignitable (D001) if in flammable solvent, or general Toxic waste characteristics depending on concentration.

    • Recommendation: Classify as "Non-RCRA Regulated Hazardous Waste" (unless in hazardous solvent) but dispose via RCRA-permitted incineration facilities.

  • European Union (EWC/LoW):

    • Code 07 05 01:* Aqueous washing liquids and mother liquors.

    • Code 07 05 04:* Other organic solvents, washing liquids and mother liquors.

    • Note: The asterisk (*) indicates hazardous waste.

References

  • National Center for Biotechnology Information. (n.d.). Caprolactam Compound Summary (CID 7768). PubChem. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Epsilon-Caprolactam.[1][4][7] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.